Pentaerythritol tetralaurate
Description
Structure
2D Structure
Properties
IUPAC Name |
[3-dodecanoyloxy-2,2-bis(dodecanoyloxymethyl)propyl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100O8/c1-5-9-13-17-21-25-29-33-37-41-49(54)58-45-53(46-59-50(55)42-38-34-30-26-22-18-14-10-6-2,47-60-51(56)43-39-35-31-27-23-19-15-11-7-3)48-61-52(57)44-40-36-32-28-24-20-16-12-8-4/h5-48H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGHSWSVZKPPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H100O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864351 | |
| Record name | Pentaerythritol tetralaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
865.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13057-50-6 | |
| Record name | 1,1′-[2,2-Bis[[(1-oxododecyl)oxy]methyl]-1,3-propanediyl] didodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythritol tetralaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 1,1'-[2,2-bis[[(1-oxododecyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol tetralaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaerythritol tetralaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PENTAERYTHRITYL TETRALAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI32V0I24Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Reaction Engineering for Pentaerythritol Tetralaurate
Catalytic Synthesis Approaches
Heterogeneous Catalysis
Heterogeneous catalysis offers a compelling alternative to traditional homogeneous methods for the synthesis of pentaerythritol (B129877) tetralaurate. This approach utilizes catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. The primary advantages of heterogeneous catalysis include simplified catalyst separation from the product mixture, potential for catalyst recycling and reuse, and often milder reaction conditions, contributing to a more sustainable and economical process.
Solid Acid Catalysts (e.g., Amberlyst-15)
Solid acid catalysts, such as the sulfonic acid-based ion-exchange resin Amberlyst-15, have demonstrated efficacy in the esterification of pentaerythritol with lauric acid. These catalysts possess strong acidic sites that facilitate the protonation of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.
The use of Amberlyst-15 offers several benefits, including high catalytic activity and the ability to be easily filtered from the reaction medium. Research has shown that parameters such as reaction temperature, catalyst loading, and the molar ratio of reactants significantly influence the conversion and yield of the desired tetraester. researchgate.net Studies on similar esterification reactions have highlighted that an increase in reaction temperature generally leads to higher conversion rates. researchgate.net Furthermore, the catalyst's performance can be maintained over several reaction cycles, although some decrease in activity may be observed due to moisture absorption or mechanical degradation. researchgate.net
Table 1: Effect of Reaction Parameters on Pentaerythritol Ester Synthesis using Solid Acid Catalysts
| Parameter | Effect on Conversion/Yield | Reference |
|---|---|---|
| Temperature | Increased temperature generally enhances reaction rate and conversion. | researchgate.net |
| Catalyst Loading | Higher catalyst concentration can increase the reaction rate up to a certain point. | researchgate.net |
| Molar Ratio (Fatty Acid:Pentaerythritol) | An excess of the fatty acid can drive the equilibrium towards the product side, increasing the yield of the tetraester. | semanticscholar.org |
Composite Metal Oxide Catalysts
Composite metal oxide catalysts represent another important class of solid catalysts for the synthesis of pentaerythritol esters. These materials, such as SiO2–ZrO2, SiO2–Al2O3, and SiO2–TiO2, possess both Brønsted and Lewis acid sites that can effectively catalyze the esterification reaction. nih.gov The acidic properties of these catalysts can be tailored by varying the composition and preparation method.
Research into SnCl2 supported on HZSM-5 (SnCl2@HZSM-5) has shown high pentaerythritol conversion (99.3%) and selectivity for the tetraester (97.2%) under optimized conditions. semanticscholar.org The presence of both Brønsted and Lewis acid sites on this composite catalyst was found to be beneficial for the reaction, with Brønsted sites particularly enhancing the selectivity towards the fully esterified product. semanticscholar.org
Table 2: Performance of Various Composite Metal Oxide Catalysts in Pentaerythritol Esterification
| Catalyst | Pentaerythritol Conversion (%) | Tetraester Selectivity (%) | Reference |
|---|---|---|---|
| SiO2–ZrO2 | 99 | High | nih.gov |
| SnCl2@HZSM‐5 | 99.3 | 97.2 | semanticscholar.org |
Organometallic Catalysts for Enhanced Selectivity
While often used in homogeneous catalysis, certain organometallic compounds can be employed in heterogeneous systems or in ways that simplify their separation, offering high selectivity in the esterification of polyols. Organotin catalysts, such as Fascat 2003, have been shown to yield high fatty acid conversion and excellent selectivity to tri- and tetraesters of pentaerythritol. nih.gov
These catalysts function through the coordination of the metal center with the reactants, facilitating the esterification process. Although technically homogeneous, their removal often involves a simple washing step rather than more complex purification methods like high-vacuum distillation, which is a significant advantage over traditional mineral acid catalysts. nih.govresearchgate.net The choice of catalyst can significantly impact the reaction conditions required, with some organometallic catalysts enabling high yields at relatively moderate temperatures. nih.gov
Coupling Agent-Mediated Synthesis
Coupling agents are employed to facilitate the formation of ester bonds under mild conditions by activating the carboxylic acid. This approach is particularly useful for substrates that are sensitive to high temperatures or strong acids.
Dicyclohexylcarbodiimide (B1669883) (DCC) and 4-Dimethylaminopyridine (B28879) (DMAP) Systems
The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a well-established method for forming ester bonds. organic-chemistry.orgnih.gov This reaction proceeds under mild, often room temperature, conditions.
The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acylpyridinium species. organic-chemistry.org This species is subsequently attacked by the alcohol (pentaerythritol) to form the ester, regenerating the DMAP catalyst. A significant advantage of this method is the formation of dicyclohexylurea (DCU), a solid byproduct that can be easily removed by filtration. organic-chemistry.org This method is particularly effective for esterifying sterically hindered alcohols and acid-labile substrates. organic-chemistry.orgorganic-chemistry.org
Table 3: Key Components and Their Roles in DCC/DMAP-Mediated Esterification
| Component | Function | Reference |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid by forming an O-acylisourea intermediate. | organic-chemistry.org |
| 4-Dimethylaminopyridine (DMAP) | Acts as an acyl transfer catalyst, enhancing the reaction rate. | nih.govorganic-chemistry.org |
| Dicyclohexylurea (DCU) | Insoluble byproduct that is easily removed by filtration. | organic-chemistry.org |
Acyl Chloride/Pyridine Methods
Another classical approach to ester synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the alcohol in the presence of a base, typically pyridine. Lauric acid can be converted to lauroyl chloride using reagents such as thionyl chloride or oxalyl chloride.
The subsequent reaction of lauroyl chloride with pentaerythritol is carried out in the presence of pyridine, which serves two purposes: it acts as a catalyst and also as a scavenger for the hydrogen chloride (HCl) gas that is produced during the reaction. While this method is generally effective and proceeds under mild conditions, it generates stoichiometric amounts of pyridinium (B92312) hydrochloride, which must be removed from the reaction mixture. This method has been historically used for the preparation of pentaerythritol chlorides from pentaerythritol using reagents like p-toluene sulfonyl chloride and pyridine. google.com
Reaction Conditions and Optimization
The conversion of pentaerythritol to pentaerythritol tetralaurate is governed by several critical process variables. The optimization of these parameters—including temperature, reaction time, reactant molar ratios, pressure, and the use of solvents—is essential for maximizing product yield and purity.
Temperature and reaction time are interdependent parameters that significantly influence the rate and extent of the esterification process. The synthesis of pentaerythritol tetraesters is typically conducted at elevated temperatures to ensure a sufficient reaction rate and to facilitate the removal of byproducts.
Reaction time is optimized to achieve maximum conversion. Preliminary studies indicate that a reaction time of 2 hours is often sufficient for the near-complete conversion of pentaerythritol into its ester forms. semanticscholar.orgresearchgate.net Shorter durations, such as 1 hour, may leave unreacted pentaerythritol in the mixture. semanticscholar.orgresearchgate.net Conversely, extending the reaction time beyond the optimum, for instance to 3 hours, can trigger reversible reactions, where the desired tetraester may revert to triesters, thereby decreasing the final product yield. researchgate.net
Table 1: Effect of Temperature on Pentaerythritol Tetraester Yield Data derived from studies on pentaerythritol tetraoleate synthesis.
| Temperature (°C) | Reaction Time (h) | Tetraester Yield (%) |
|---|---|---|
| 140 | 1 | 13.4 |
| 150 | 1 | 24.0 |
| 160 | 1 | 28.5 |
| 160 | 2 | 36.0 |
| 170 | 1 | 20.9 |
The stoichiometry for the synthesis of this compound requires a molar ratio of 4:1 of lauric acid (or its ester) to pentaerythritol. However, to maximize the formation of the tetraester product, an excess of the fatty acid component is typically used. This excess shifts the reaction equilibrium to the right, favoring product formation in accordance with Le Châtelier's principle. semanticscholar.org
Studies on analogous systems have varied the molar ratio of fatty acid methyl ester to pentaerythritol from 4:1 to 5:1. semanticscholar.org Results show that at the stoichiometric ratio of 4:1, the yield of the tetraester is significantly low, recorded at approximately 5.0%. semanticscholar.org Increasing the molar ratio has a direct positive impact on the yield, with an optimal ratio identified at 4.5:1, which resulted in a tetraester yield of 35.2% in the production of pentaerythritol tetraoleate. semanticscholar.orgugm.ac.idijcce.ac.ir Further increasing the excess of the fatty acid reactant does not yield a significant improvement and can complicate post-reaction purification processes.
Table 2: Effect of Molar Ratio on Pentaerythritol Tetraester Composition Data based on the transesterification of Palm Oil Methyl Ester (POME) with Pentaerythritol (PE).
| Molar Ratio (POME:PE) | Tetraester Composition (%) |
|---|---|
| 4.00:1 | 5.0 |
| 4.25:1 | 19.1 |
| 4.50:1 | 35.2 |
The esterification reaction produces water as a byproduct, while transesterification produces a small alcohol like methanol. The continuous removal of these byproducts is critical for driving the reaction to completion. This is typically achieved by conducting the synthesis under reduced pressure (vacuum).
Applying a vacuum effectively lowers the boiling point of the byproduct, facilitating its removal from the reaction mixture and preventing the reverse reaction. researchgate.net For the transesterification synthesis of pentaerythritol esters, vacuum pressures ranging from 5 mbar to 50 mbar have been investigated. semanticscholar.org The optimal condition was determined to be a vacuum pressure of 10 mbar, which allows for efficient byproduct removal without causing significant loss of the reactants through evaporation at the operating temperature of 160°C. semanticscholar.orgresearchgate.netugm.ac.id
The synthesis of this compound can be performed with or without a solvent. In direct esterification processes, a solvent that forms an azeotrope with water, such as toluene, is often used. researchgate.netnih.gov The use of an azeotropic solvent provides an effective mechanism for the continuous removal of water from the reaction vessel, which is a critical factor for achieving high conversion rates. finechem-mirea.ru
Alternatively, the reaction can be conducted in a solvent-free system. This approach is common in transesterification reactions or in direct esterification processes carried out at high temperatures, where the water byproduct can be removed by vacuum distillation. nih.gov Solvent-free synthesis offers advantages in terms of process simplification, reduced environmental impact, and easier product purification, as there is no need to separate the product from a solvent.
Industrial Scale Production Methodologies
The industrial production of this compound is predominantly carried out using batch reactors, which allow for precise control over reaction parameters and flexibility in production volumes.
For the production of pentaerythritol esters, a typical industrial batch reactor is a stirred-tank reactor equipped with essential peripheral systems. researchgate.net The reactor setup generally includes a 500 mL three-necked, flat-bottom flask, which serves as the main vessel. researchgate.net Heating is provided by a hot plate stirrer, often with the reactor immersed in a silicon oil bath to ensure uniform temperature distribution. researchgate.net
A key parameter in the batch process is agitation, which is crucial for creating a homogenous reaction mixture, particularly given that pentaerythritol is a solid and lauric acid is a liquid at reaction temperatures. semanticscholar.org Effective mixing, achieved through a magnetic stirrer or mechanical agitator, enhances mass and heat transfer. Studies have shown that stirring speed directly impacts the reaction rate, with an optimal speed of 900 rpm identified in the synthesis of a related tetraester. semanticscholar.orgugm.ac.id
Table 3: Optimized Batch Reactor Parameters for Pentaerythritol Tetraester Synthesis Parameters derived from research on pentaerythritol tetraoleate.
| Parameter | Optimal Value |
|---|---|
| Temperature | 160°C semanticscholar.orgresearchgate.net |
| Reaction Time | 2 hours semanticscholar.orgresearchgate.net |
| Molar Ratio (Fatty Acid Ester:PE) | 4.5:1 semanticscholar.orgresearchgate.netugm.ac.id |
| Pressure | 10 mbar semanticscholar.orgresearchgate.netugm.ac.id |
| Stirring Speed | 900 rpm semanticscholar.orgugm.ac.id |
Continuous Flow Synthesis Systems
The synthesis of this compound is increasingly benefiting from the adoption of continuous flow systems, a paradigm shift from traditional batch processing. Continuous flow reactors, particularly microreactors, offer significant advantages in terms of process control, safety, and efficiency for the esterification of polyols like pentaerythritol with fatty acids such as lauric acid.
Key characteristics of continuous flow synthesis for this compound include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in continuous flow reactors allows for superior temperature control of the highly exothermic esterification reaction. This precise control minimizes the formation of side products and degradation, leading to a purer product.
Improved Reaction Kinetics: The efficient mixing and heat transfer can lead to accelerated reaction rates, significantly reducing the required residence time compared to batch reactors.
Process Automation and Control: Continuous systems are amenable to automation, allowing for tight control over reaction parameters such as temperature, pressure, and reactant stoichiometry. This leads to consistent product quality and minimizes batch-to-batch variability.
Safety: The small reaction volumes inherent in many continuous flow setups reduce the risks associated with handling large quantities of reactants at high temperatures and pressures.
While the direct synthesis of this compound in continuous systems is an area of ongoing development, the principles are well-established for similar polyol fatty acid esters. These systems often consist of a series of interconnected reactors or multi-tray columns, which can be configured for co-current or counter-current flow to facilitate the removal of water, a byproduct of esterification, thereby driving the reaction towards completion.
Comparative Analysis of Process Economics and Yields
The choice between batch and continuous manufacturing for this compound has significant implications for both process economics and achievable yields. While batch processing has been the conventional approach, continuous flow synthesis presents a compelling economic and operational alternative.
A comparative analysis highlights the following points:
Capital Expenditure (CapEx): Continuous systems, despite their advanced technology, can have a lower initial investment for a given production capacity due to their smaller footprint and the use of smaller equipment. However, the engineering and development costs for a dedicated continuous process can be higher.
Operating Expenditure (OpEx): Continuous manufacturing generally offers lower operating costs due to reduced labor requirements, lower energy consumption per unit of product, and minimized waste generation. cerionnano.commit.edued.ac.ukscispace.com The potential for solvent recycling and catalyst reuse is also more readily integrated into continuous setups.
Yield and Product Quality: Continuous processes can lead to higher yields and more consistent product quality. mit.edued.ac.ukscispace.com The precise control over reaction conditions minimizes the formation of partially esterified products (mono-, di-, and tri-laurates) and other impurities. In contrast, batch reactors can suffer from localized temperature gradients and less efficient mixing, potentially leading to lower selectivity and the need for more extensive purification.
Scalability: Batch processes are often scaled out by duplicating production lines, which can be capital-efficient when future demand is uncertain. cerionnano.com Continuous systems are typically scaled by extending operating times, offering a straightforward path to increased production once the process is established. cerionnano.com
The following interactive table provides a comparative overview of key metrics for batch versus continuous synthesis of pentaerythritol esters.
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Initial Investment | Can be lower for smaller scales | Potentially lower for large-scale dedicated plants |
| Operating Costs | Higher due to labor, energy, and waste | Generally lower due to automation and efficiency |
| Process Control | Less precise, potential for variability | High precision, leading to consistency |
| Yield | Variable, can be lower due to side reactions | Potentially higher and more consistent |
| Scalability | "Scale-out" by adding more reactors | "Scale-up" by increasing run time |
| Safety | Higher risk with large reaction volumes | Inherently safer with smaller volumes |
Yields for the synthesis of pentaerythritol tetraesters in batch processes are reported to be in the range of 36% to over 96%, highly dependent on the catalyst, reaction conditions, and purification methods employed. nih.govsemanticscholar.orgresearchgate.net Continuous processes are anticipated to consistently achieve yields in the higher end of this range with improved purity.
Advanced Purification and Isolation Techniques
The purification of this compound from the crude reaction mixture is a critical step to achieve the high purity required for its applications. This involves the removal of unreacted starting materials (pentaerythritol and lauric acid), the catalyst, and any byproducts formed during the synthesis.
Neutralization and Washing Procedures
Following the esterification reaction, particularly when acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are used, the crude product contains residual acid catalyst and unreacted lauric acid. These acidic components must be neutralized to prevent product degradation and corrosion of equipment.
The neutralization process typically involves:
Alkaline Treatment: The crude ester is washed with an aqueous alkaline solution. Common neutralizing agents include sodium hydroxide (B78521) (caustic soda), potassium carbonate, or potassium phosphate (B84403) solutions. nih.govresearchgate.netalfalaval.caalfalaval.sggea.com The alkaline solution reacts with the acidic components to form water-soluble salts.
Washing: Following neutralization, the ester is washed with water to remove the formed salts and any remaining alkaline agent. alfalaval.caalfalaval.sg This step is often repeated until the wash water is neutral.
Separation: The aqueous layer is separated from the organic ester layer, often with the aid of centrifugation in industrial processes. alfalaval.caalfalaval.sggea.com
Care must be taken during neutralization and washing to avoid the formation of stable emulsions, which can complicate the separation process.
Vacuum Distillation and Recrystallization Strategies
Vacuum Distillation: To remove volatile impurities, particularly unreacted lauric acid which has a significantly lower boiling point than the tetraester, vacuum distillation is a highly effective technique. nih.gov Given the high molecular weight and low volatility of this compound, high vacuum and elevated temperatures are necessary. Short-path distillation or molecular distillation is particularly suitable for this purpose, as it minimizes the thermal stress on the product by reducing the residence time at high temperatures. nih.govresearchgate.net This method can effectively produce a final product with a very low acid value. researchgate.net
Recrystallization: Recrystallization can be employed as a final polishing step to achieve very high purity. The choice of solvent is critical and is guided by the principle that the compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature. For a large, non-polar molecule like this compound, a common strategy involves using a solvent system, such as a mixture of a good solvent (e.g., an ether or acetone) and a poor solvent (e.g., a hydrocarbon like hexane). rochester.edu The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added until turbidity is observed. Upon cooling, the purified this compound crystallizes out, leaving more soluble impurities in the mother liquor.
Chromatographic Purification Methods (e.g., Column Chromatography)
For laboratory-scale purification or for achieving exceptionally high purity, column chromatography is a valuable technique. columbia.eduyoutube.com This method separates compounds based on their differential adsorption onto a solid stationary phase and their solubility in a liquid mobile phase.
For the purification of this compound, a typical column chromatography setup would involve:
Stationary Phase: A polar adsorbent such as silica (B1680970) gel or alumina (B75360) is commonly used. columbia.eduuvic.ca
Mobile Phase (Eluent): A non-polar solvent or a mixture of non-polar solvents is used to elute the compounds from the column. Since this compound is a non-polar molecule, it will have a strong affinity for the non-polar mobile phase and will elute relatively quickly. More polar impurities, such as partially formed esters (mono-, di-, and tri-laurates) and residual pentaerythritol, will be more strongly adsorbed onto the polar stationary phase and will elute later or can be eluted with a more polar solvent system.
The progress of the separation is typically monitored by techniques such as thin-layer chromatography (TLC). youtube.com
Activated Carbon Filtration for Catalyst Removal
Activated carbon is widely used in chemical processing for purification due to its high surface area and porous structure, which make it an excellent adsorbent. In the context of this compound production, activated carbon filtration can be employed for:
Catalyst Removal: When heterogeneous or certain organometallic catalysts are used, they can often be removed by filtration. However, for residual traces of dissolved or finely dispersed catalysts, passing the crude product through a bed of activated carbon can effectively adsorb these impurities. repec.org Solid acid catalysts based on sulfonated activated carbon have also been developed, combining the catalytic and separation functionalities. acs.orgmdpi.comacs.orgdntb.gov.ua
Color Body Removal: The synthesis process, especially at high temperatures, can lead to the formation of colored byproducts. Activated carbon is highly effective at adsorbing these color bodies, resulting in a clearer, more desirable final product.
The process involves mixing the crude ester with powdered activated carbon and then filtering, or passing the liquid ester through a packed column of granular activated carbon.
Chemical Reactivity and Transformation Mechanisms
Hydrolysis Reactions of Ester Bonds
The most significant reaction involving pentaerythritol (B129877) tetralaurate is the hydrolysis of its ester linkages, which breaks the molecule down into its constituent parts: pentaerythritol and four molecules of lauric acid. This process can be initiated through acid, base, or enzymatic catalysis.
The acid-catalyzed hydrolysis of esters is a reversible process. chemistrysteps.com The mechanism for a sterically hindered ester like pentaerythritol tetralaurate follows a well-established pathway for ester hydrolysis. The reaction begins with the protonation of the carbonyl oxygen of the ester group by an acid catalyst, typically a hydronium ion (H₃O⁺). youtube.comyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com
A molecule of water, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. khanacademy.org Following this, a proton transfer occurs from the newly added hydroxyl group to one of the original ester oxygen atoms. This converts the alkoxide group into a good leaving group (an alcohol). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the protonated alcohol molecule. youtube.com A final deprotonation step regenerates the acid catalyst and yields the carboxylic acid (lauric acid) and the alcohol (pentaerythritol, with its remaining ester groups). khanacademy.org
The kinetics of this reaction are influenced by factors such as the steric hindrance around the ester groups. For this compound, the bulky structure can affect the rate at which the tetrahedral intermediate is formed and collapses. ias.ac.in The reaction follows pseudo-first-order kinetics when water is present in a large excess, as its concentration remains effectively constant throughout the reaction. youtube.com To drive the reaction to completion, an excess of water is typically used to shift the equilibrium towards the products, in accordance with Le Châtelier's principle. chemistrysteps.comyoutube.com Detailed kinetic data, such as specific rate constants and activation energies for the acid-catalyzed hydrolysis of this compound, are not extensively documented in publicly available research.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for cleaving the ester bonds in this compound. chemistrysteps.com Unlike the acid-catalyzed mechanism, this reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) directly on the carbonyl carbon of the ester group. chemistrysteps.com This attack forms a tetrahedral intermediate.
The intermediate then collapses, expelling the pentaerythritol alkoxide as the leaving group and forming lauric acid. chemistrysteps.com In the basic reaction medium, the newly formed lauric acid is immediately deprotonated by a hydroxide ion or the alkoxide leaving group to form a carboxylate salt (sodium laurate, if NaOH is used). This acid-base reaction is essentially irreversible and drives the entire hydrolysis process to completion. chemistrysteps.com
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in lipids. scielo.br They are effective catalysts for the hydrolysis of this compound under mild conditions. The activity and kinetics of this enzymatic reaction have been studied using lipases from various sources, notably Candida antarctica lipase (B570770) B (CALB) and Porcine Pancreatic Lipase (PPL). mdpi.comresearchgate.net
The catalytic mechanism of lipases like CALB and PPL involves a catalytic triad (B1167595) of amino acid residues, typically consisting of serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu), located at the active site. mdpi.comnih.gov The hydrolysis process begins with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester substrate. scielo.br This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site.
The intermediate then collapses, releasing the alcohol portion of the ester (pentaerythritol) and forming an acyl-enzyme intermediate, where the fatty acid (laurate) is covalently bonded to the serine residue. d-nb.info A water molecule then enters the active site and hydrolyzes the acyl-enzyme bond, regenerating the free enzyme and releasing the fatty acid molecule. nih.gov
While both CALB and PPL utilize a similar catalytic triad, they can differ in their catalytic mode and substrate specificity, particularly when dealing with sterically hindered substrates like pentaerythritol esters. mdpi.com Lipases often exhibit a phenomenon known as interfacial activation, where their catalytic activity increases significantly at a lipid-water interface. scielo.br This is attributed to a conformational change involving a mobile "lid" structure that covers the active site, which opens upon contact with the interface, allowing the substrate to access the catalytic triad. scielo.br
The enzymatic hydrolysis of pentaerythritol esters can exhibit different kinetic behaviors depending on the specific lipase used. mdpi.com In a study on the hydrolysis of various erythritol (B158007) and pentaerythritol tetraesters, it was found that Porcine Pancreatic Lipase (PPL) generally follows Michaelis-Menten kinetics. mdpi.comresearchgate.net This model assumes that the rate of reaction is proportional to the concentration of the enzyme-substrate complex, resulting in a hyperbolic relationship between the initial reaction velocity and the substrate concentration. nih.gov
In contrast, the hydrolysis of pentaerythritol tetrastearate (a structurally similar compound to this compound) catalyzed by Candida antarctica lipase B (CALB) was observed to follow non-Michaelis-Menten kinetics. mdpi.comresearchgate.net This deviation from the classical model suggests a more complex interaction between the enzyme and the substrate. mdpi.comnih.gov Atypical kinetic profiles can arise from various factors, including the binding of multiple substrate molecules within the enzyme's active site. nih.gov
The table below presents the estimated kinetic parameters for the hydrolysis of two pentaerythritol tetraesters by PPL and CALB. The data for pentaerythritol tetrastearate highlights the differing kinetic behaviors of the two enzymes.
Data adapted from a kinetic study on lipase-catalyzed hydrolysis of erythritol and pentaerythritol fatty acid esters. mdpi.com Note: For the hydrolysis of pentaerythritol tetrastearate by CALB, the reaction followed non-Michaelis-Menten kinetics, and therefore standard Vmax and Km values are not applicable.
The non-Michaelis-Menten kinetic behavior observed during the hydrolysis of pentaerythritol tetrastearate by CALB is explained by the phenomenon of substrate activation. mdpi.com In this process, the binding of a substrate molecule to the enzyme at a site other than the active site (an allosteric site) can lead to an increase in the enzyme's catalytic activity.
For the CALB-catalyzed reaction, as the concentration of the pentaerythritol tetraester substrate increases in the reaction mixture, a discontinuous saturation of the enzyme molecules occurs. mdpi.com The enzyme-substrate complex is dispersed as an emulsion, and under these conditions, the kinetic behavior can be described as substrate activation. mdpi.com This suggests that at higher concentrations, the substrate molecules may organize in such a way (e.g., forming aggregates or micelles) that they interact with the enzyme to enhance its catalytic efficiency, leading to a sigmoidal, rather than hyperbolic, relationship between reaction rate and substrate concentration. mdpi.comnih.gov
Enzymatic Hydrolysis by Lipases
Analysis of pKa Values of Released Fatty Acids during Hydrolysis
Lauric acid is a medium-chain saturated fatty acid and is characterized as a weak acid. chemicalbook.comnih.gov Its pKa value is a key indicator of its strength.
| Property | Value | Source |
| pKa of Lauric Acid | ~4.9-5.3 | chemicalbook.comnih.govdrugbank.comatamanchemicals.com |
Degree of Hydrolysis and Incomplete Hydrolysis Phenomena
The hydrolysis of a tetraester like this compound is a stepwise process. The four ester linkages can be cleaved sequentially, leading to the formation of tri-, di-, and mono-esters as intermediate products before complete hydrolysis to pentaerythritol and four lauric acid molecules.
Research into the enzyme-catalyzed hydrolysis of polyol esters has demonstrated that this process is often incomplete. mdpi.com In a study involving the hydrolysis of various pentaerythritol and erythritol tetraesters, it was observed that complete hydrolysis was not achieved for most of the compounds. For erythritol tetralaurate and pentaerythritol tetrapalmitate, only one apparent pKa value was estimated, suggesting an intermediate case of incomplete hydrolysis. mdpi.com A more pronounced incomplete hydrolysis was noted for pentaerythritol tetrastearate. mdpi.com This phenomenon of incomplete hydrolysis results in a complex equilibrium mixture of the original tetraester, partially hydrolyzed esters, and the final hydrolysis products. The steric hindrance around the central pentaerythritol core and the changing solubility of the intermediates can influence the extent and rate of the reaction.
Transesterification Reactions
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org For this compound, this involves the substitution of one or more laurate groups with other alkoxy groups. This reaction is pivotal for modifying the properties of the base ester.
Mechanism of Ester Group Exchange
The transesterification reaction is typically catalyzed by either an acid or a base. wikipedia.orgbyjus.comyoutube.com
Acid-Catalyzed Mechanism : A strong acid protonates the carbonyl oxygen of the ester group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol molecule. wikipedia.orgbyjus.com
Base-Catalyzed Mechanism : A base deprotonates the reacting alcohol, forming a more potent nucleophile (an alkoxide). wikipedia.orgbyjus.com This alkoxide then attacks the carbonyl carbon of the ester.
In both mechanisms, the reaction proceeds through a tetrahedral intermediate. wikipedia.orgyoutube.com This intermediate can then collapse, either reverting to the starting materials or eliminating the original alkoxy group to form the new, transesterified product. The reaction is an equilibrium process, and the distribution of products depends on the relative energies and concentrations of the reactants and products. wikipedia.org In the context of pentaerythritol, the reaction can occur in a stepwise manner, leading to a mixture of mono-, di-, tri-, and tetra-substituted esters. semanticscholar.org
Application in Derivatization and Blending
Transesterification is a key strategy for the derivatization of pentaerythritol esters to create molecules with tailored properties for specific applications, such as biolubricants. semanticscholar.orgugm.ac.id By reacting this compound with other fatty acids (or their methyl esters), it is possible to produce mixed esters. This derivatization can be used to enhance properties like low-temperature fluidity or oxidative stability.
This reaction is also critical in the context of lubricant blending. When pentaerythritol esters are blended with other types of esters (e.g., those derived from vegetable oils), transesterification can occur, particularly at elevated temperatures and in the presence of catalytic species. This can alter the chemical composition and physical properties of the lubricant blend over time. The synthesis of pentaerythritol esters for use as biolubricants is often achieved through the transesterification of pentaerythritol with fatty acid methyl esters derived from vegetable oils. semanticscholar.orgugm.ac.idtribology.rsresearchgate.net Studies have investigated the optimal conditions for this reaction, including temperature, catalyst concentration, and reactant molar ratios, to maximize the yield of the desired tetraester. semanticscholar.orgugm.ac.idresearchgate.net
Oxidation Pathways and Stability
The performance of this compound at high temperatures is largely dictated by its resistance to oxidation. The molecular structure, lacking hydrogen atoms on the β-carbon of the alcohol moiety, confers inherently good thermal stability compared to many other chemical structures. nist.govanalis.com.my However, under conditions of thermal stress in the presence of oxygen, degradation can occur.
Oxidative Stability under Thermal Stress
The thermo-oxidative degradation of polyol esters is a complex process that occurs at elevated temperatures, typically in the range of -54°C to +220°C. researchgate.net This degradation leads to undesirable effects such as an increase in viscosity, and the formation of sludge and deposits, which can limit the service life of the lubricant. researchgate.net
The oxidation process is understood to be a free-radical chain reaction. The initial attack of oxygen is believed to occur at the methylenic groups within the fatty acid (laurate) chains of the molecule. researchgate.net This initiation step forms hydroperoxides, which are unstable and decompose to form a variety of secondary products, including aldehydes, ketones, and carboxylic acids. researchgate.net Subsequent condensation and polymerization of these degradation products lead to the formation of higher molecular weight compounds. ncsu.edu This increase in molecular weight is a primary cause of viscosity increase and deposit formation. researchgate.netncsu.edu The addition of antioxidants, such as certain secondary aromatic amines, can significantly delay these degradation processes by interfering with the free-radical chain reactions. ncsu.edu
| Effect of Thermal-Oxidative Stress | Consequence |
| Formation of Hydroperoxides | Primary oxidation products, which are unstable. researchgate.net |
| Decomposition of Hydroperoxides | Formation of aldehydes, ketones, and carboxylic acids. researchgate.net |
| Polymerization Reactions | Formation of high molecular weight products (sludge/deposits). ncsu.edu |
| Increased Viscosity | Resulting from the formation of larger molecules. researchgate.net |
| Increased Acid Number | Due to the formation of acidic byproducts. |
The inherent stability of pentaerythritol esters makes them a cornerstone of synthetic lubricant formulations for demanding, high-temperature applications. pacificspecialityoils.comsaatchi-global.com
Photo-oxidation Kinetics and Quantum Yield Analysis
The photo-oxidation of this compound, specifically in the form of rosin (B192284) pentaerythritol ester (RPE), follows pseudo first-order kinetics when exposed to ultraviolet (UV) irradiation at a wavelength of 254 nm. mdpi.comresearchgate.net This kinetic model is consistent with the photo-oxidation processes of other organic compounds. mdpi.com The efficiency of this photochemical reaction can be quantified by the quantum yield (Φ), which represents the ratio of the amount of reactant consumed to the amount of absorbed photons. mdpi.com
Research indicates that for RPE, the initial quantum yield does not significantly vary with changes in UV light intensity within the range of 200–800 μW cm−2. mdpi.com The average initial photo-oxidation quantum yield has been calculated to be approximately 7.19% at 25°C under 254 nm UV irradiation. mdpi.com This suggests that while the esterification of rosin introduces steric hindrance that may retard the absorption of photons, the influence of 254 nm irradiation is nonetheless significant. mdpi.com
The following table presents the calculated quantum yields at different light intensities.
| Light Intensity (μW cm-2) | Rate Constant k×105 (s-1) | Initial Rate r×108 (mol L-1 s-1) | Quantum Yield (Φ%) |
| 200 | 1.15 | 1.10 | 7.21 |
| 400 | 2.29 | 2.19 | 7.18 |
| 600 | 3.44 | 3.29 | 7.19 |
| 800 | 4.59 | 4.39 | 7.19 |
| Data derived from studies on Rosin Pentaerythritol Ester (RPE) at 25°C. mdpi.com |
Formation of Peroxides during Oxidation Processes
The formation of peroxides is influenced by both light intensity and temperature. mdpi.comresearchgate.netnih.gov An increase in either of these parameters leads to a higher peroxide value (PV), indicating an acceleration of peroxide formation and a decrease in the stability of the ester. mdpi.com This was determined by measuring the peroxide value through iodimetry at various conditions. mdpi.comresearchgate.net For instance, at a constant temperature, increasing the light intensity results in a higher peroxide value. Similarly, at a constant light intensity, elevating the temperature produces the same effect. mdpi.com
Influence of Light Intensity and Temperature on Oxidation Kinetics
The kinetics of the photo-oxidation process are significantly dependent on both light intensity and temperature. mdpi.comresearchgate.netnih.gov Studies conducted in a temperature range of 25–40 °C and a light intensity range of 200–800 μW cm−2 have demonstrated this relationship. mdpi.com As mentioned, the reaction follows pseudo first-order kinetics. mdpi.comresearchgate.netnih.gov
The activation energy (Ea) of the reaction, a measure of the energy barrier that must be overcome for the reaction to occur, shows a linear relationship with the natural logarithm of the light intensity (ln I). mdpi.comresearchgate.netnih.gov This relationship is described by the equation:
Ea = -4.937ln I + 45.565 mdpi.comresearchgate.netnih.gov
This equation illustrates that as the light intensity increases, the activation energy for the photo-oxidation process decreases, thereby increasing the reaction rate. The rate constants (k) calculated at various temperatures and light intensities further confirm this trend.
The table below details the rate constants and activation energies at different light intensities.
| Light Intensity (I) (μW cm-2) | Temperature (°C) | Rate Constant (k) (×10-5 s-1) | Activation Energy (Ea) (kJ mol-1) |
| 200 | 25 | 1.15 | 19.33 |
| 30 | 1.41 | ||
| 35 | 1.73 | ||
| 40 | 2.11 | ||
| 400 | 25 | 2.29 | 15.91 |
| 30 | 2.69 | ||
| 35 | 3.16 | ||
| 40 | 3.71 | ||
| 600 | 25 | 3.44 | 13.58 |
| 30 | 3.93 | ||
| 35 | 4.49 | ||
| 40 | 5.13 | ||
| 800 | 25 | 4.59 | 12.09 |
| 30 | 5.15 | ||
| 35 | 5.78 | ||
| 40 | 6.49 | ||
| Data derived from studies on Rosin Pentaerythritol Ester (RPE). mdpi.com |
Advanced Characterization Methodologies in Research
Spectroscopic Techniques
Spectroscopic methods are fundamental in the molecular-level investigation of Pentaerythritol (B129877) tetralaurate, providing direct evidence of its formation and structural integrity.
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for confirming the successful synthesis of Pentaerythritol tetralaurate through the identification of its characteristic functional groups. The most significant indicator of ester formation is the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. This peak is typically observed in the range of 1726 to 1742.32 cm⁻¹. nih.govikm.org.my
Another key indicator is the presence of C-O stretching vibrations, which further confirms the ester linkage. These bands are typically found in the region of 1134 to 1239.03 cm⁻¹. ikm.org.mymdpi.com The disappearance of the broad O-H stretching band from the precursor, pentaerythritol (around 3325 cm⁻¹), signifies the complete esterification of the hydroxyl groups. mdpi.com
Table 1: Characteristic FT-IR Absorption Bands for Pentaerythritol Esters
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Ester Carbonyl | C=O Stretch | 1726 - 1742.32 | nih.govikm.org.my |
| Ester Linkage | C-O Stretch | 1134 - 1239.03 | ikm.org.mymdpi.com |
| Hydroxyl Group | O-H Stretch | ~3325 | mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, provides detailed information about the molecular structure of this compound and is instrumental in assessing its purity.
In ¹H NMR spectra of similar pentaerythritol esters, the protons on the methylene (B1212753) groups adjacent to the ester oxygen (CH₂-O) typically appear as a characteristic peak in the range of 4.10 to 4.15 ppm. ikm.org.my The various methylene and methyl protons of the laurate chains produce signals further upfield, generally between 0.89 and 2.37 ppm. ikm.org.my
¹³C NMR spectroscopy is equally vital for structural confirmation. The carbonyl carbon of the ester group (C=O) is readily identified by a signal at approximately 173.21 ppm. ikm.org.my The quaternary carbon at the center of the pentaerythritol core and the carbons of the methylene groups attached to the ester oxygen also give rise to distinct signals that confirm the compound's backbone. The purity of the sample can be assessed by the absence of signals corresponding to unreacted starting materials or byproducts.
Table 2: Representative NMR Chemical Shifts for Pentaerythritol Esters
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Methylene (CH₂-O) | 4.10 - 4.15 | ikm.org.my |
| ¹³C | Carbonyl (C=O) | ~173.21 | ikm.org.my |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the chemical structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, the molecular mass of the compound can be precisely determined. This technique is invaluable for verifying the successful synthesis of the target molecule. nih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information, helping to confirm the connectivity of the laurate ester groups to the central pentaerythritol core. High-resolution mass spectrometry can provide the exact molecular formula, further solidifying the identity of the compound. nih.gov The analysis of pentaerythritol esters by mass spectrometry can also reveal the presence of different ester homologues within a sample. osti.gov
Thermal Analysis
Thermal analysis techniques are employed to investigate the behavior of this compound as a function of temperature, providing critical data on its phase transitions and thermal stability.
Differential Scanning Calorimetry (DSC) is utilized to study the phase transitions of this compound, such as melting and crystallization. As the sample is heated or cooled at a controlled rate, the DSC instrument measures the difference in heat flow between the sample and a reference. This allows for the determination of transition temperatures and the enthalpy changes associated with these transitions. For a related compound, erythritol (B158007) tetra laurate, the melting temperature was observed at 9.03 °C with a latent heat of melting of 161.39 J/g, while the freezing temperature was recorded at -12.86 °C with a latent heat of freezing of 150.52 J/g. researchgate.net This data provides insight into the thermal behavior that can be expected for similar long-chain polyol esters.
Table 3: Phase Transition Data for Erythritol Tetra Laurate (a related compound)
| Transition | Temperature (°C) | Latent Heat (J/g) | Reference |
|---|---|---|---|
| Melting | 9.03 | 161.39 | researchgate.net |
| Freezing | -12.86 | 150.52 | researchgate.net |
Thermogravimetric Analysis (TGA) is essential for determining the thermal stability and decomposition profile of this compound. In a TGA experiment, the mass of the sample is monitored as it is heated in a controlled atmosphere. The resulting data, often presented as a TGA curve, shows the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. For instance, a pentaerythritol ester derived from sunflower oil demonstrated thermal stability up to 354.95 °C. ikm.org.my Studies on various pentaerythritol esters show that significant thermal degradation typically begins at temperatures above 300 °C. The decomposition profile can provide valuable information about the compound's suitability for high-temperature applications.
Chromatographic Separations
Chromatographic techniques are fundamental in determining the purity, composition, and stability of this compound. By separating the compound from its impurities and degradation products, these methods provide invaluable quantitative and qualitative data.
Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is a powerful technique for assessing the purity and composition of this compound. Due to the compound's high molecular weight and low volatility, a derivatization step is typically required before analysis. researchgate.net The ester is often converted into more volatile trimethylsilyl (B98337) (TMS) ethers to facilitate its passage through the GC column. researchgate.net
The analysis is performed using a high-temperature capillary column, often with a polysiloxane-based stationary phase, which is capable of separating high-molecular-weight compounds. nih.gov The instrument's temperature is programmed to ramp up gradually, allowing for the sequential elution of components with different boiling points, from unreacted starting materials like lauric acid and pentaerythritol to partially substituted esters (mono-, di-, and tri-laurates) and the target tetraester. nih.govresearchgate.net The flame ionization detector provides a response proportional to the mass of carbon atoms, enabling accurate quantification of the main component and any organic impurities. researchgate.net
Research Findings: In a typical analysis, a sample of this compound is silylated and injected into the GC-FID system. The resulting chromatogram would show a major peak corresponding to the fully esterified product. Minor peaks appearing at earlier retention times would indicate the presence of lower molecular weight species, such as Pentaerythritol Tri-laurate, Di-laurate, or residual lauric acid. The peak area percentages are used to calculate the purity of the sample. For instance, research on similar pentaerythritol esters has demonstrated the capability of GC-FID to resolve and quantify the different esterification products, confirming the reaction's yield and the final product's composition. researchgate.net
Table 1: Illustrative GC-FID Purity Analysis of a this compound Sample This table is based on typical data for the analysis of pentaerythritol esters and is for illustrative purposes.
| Component | Retention Time (min) | Peak Area (%) |
| Lauric Acid (TMS ether) | 12.5 | 0.2 |
| Pentaerythritol Mono-laurate (TMS ether) | 18.2 | 0.5 |
| Pentaerythritol Di-laurate (TMS ether) | 22.8 | 1.1 |
| Pentaerythritol Tri-laurate (TMS ether) | 26.4 | 2.8 |
| This compound | 30.1 | 95.4 |
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the stability of this compound and identifying byproducts from its synthesis or degradation. nih.gov As the compound lacks a strong UV-Vis chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed.
A stability-indicating HPLC method is designed to separate the intact ester from any potential degradation products that might form under various stress conditions (e.g., heat, humidity, light). openaccessjournals.com This is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. unipi.it
Research Findings: In a stability study, samples of this compound would be subjected to stress conditions and then analyzed by HPLC at various time points. The chromatograms would be monitored for any decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. For example, hydrolysis could lead to the formation of Pentaerythritol Tri-laurate and lauric acid. By comparing the chromatograms of stressed and unstressed samples, a degradation profile can be established. This approach is crucial for determining the shelf-life and appropriate storage conditions for the product. researchgate.net Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide structural information on the unknown byproducts, facilitating their identification. nih.govresearchgate.net
Table 2: Example HPLC Data for Stability Monitoring of this compound at 60°C This table presents hypothetical data to illustrate the application of HPLC in stability studies.
| Time (weeks) | This compound (%) | Degradation Product A (%) | Degradation Product B (%) |
| 0 | 99.8 | 0.1 | 0.1 |
| 4 | 99.2 | 0.4 | 0.4 |
| 8 | 98.5 | 0.8 | 0.7 |
| 12 | 97.8 | 1.2 | 1.0 |
Diffraction Methods
Diffraction methods are used to investigate the solid-state properties of materials, providing information on their crystalline structure.
Powder X-ray Diffraction (PXRD) is the primary technique for identifying the crystalline phases of a solid material like this compound. When a finely powdered sample is irradiated with X-rays, the X-rays are diffracted by the crystalline lattice planes, producing a unique diffraction pattern. This pattern serves as a fingerprint for a specific crystalline structure. frontiersin.org
The analysis can confirm the identity of a synthesized batch against a reference standard, identify different polymorphic forms (different crystal structures of the same compound), and determine the degree of crystallinity of a sample. nih.govresearchgate.net The presence of sharp peaks in the diffractogram is indicative of a well-ordered crystalline material, while a broad hump suggests an amorphous character. researchgate.net
Research Findings: While a specific, publicly available, indexed PXRD pattern for this compound is not readily found in the literature, the analysis of similar long-chain fatty acid esters demonstrates the utility of this technique. nih.gov For a given crystalline form of this compound, a PXRD analysis would yield a set of characteristic peaks at specific diffraction angles (2θ). These peaks correspond to the d-spacings of the crystal lattice planes. Any variation in the synthesis or processing conditions that leads to a different polymorphic form would result in a distinctly different PXRD pattern, allowing for precise solid-state quality control.
Table 3: Representative PXRD Peaks for a Crystalline Form of this compound This table contains hypothetical 2θ values typical for long-chain esters to illustrate a PXRD pattern.
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
| 5.5 | 16.05 | 80 |
| 11.0 | 8.04 | 60 |
| 16.5 | 5.37 | 45 |
| 21.2 | 4.19 | 100 |
| 22.1 | 4.02 | 95 |
| 24.5 | 3.63 | 70 |
Specialized Analytical Strategies
Beyond routine analysis, specialized strategies are implemented to predict the long-term behavior and degradation of this compound.
Accelerated aging studies are designed to simulate the long-term degradation of this compound in a shorter timeframe. This is achieved by subjecting the material to elevated stress conditions, most commonly high temperatures. e3s-conferences.org The underlying principle is that chemical reactions, including degradation, proceed faster at higher temperatures, often following the Arrhenius equation. utwente.nl
During the study, samples are held at a constant elevated temperature (e.g., 120°C, 150°C) for extended periods. machinerylubrication.com At regular intervals, samples are withdrawn and analyzed for changes in their chemical and physical properties. Analytical techniques such as HPLC are used to quantify the loss of the parent ester and the formation of degradation products. ncsu.edu Other properties, such as total acid number (TAN) and viscosity, are also monitored as indicators of oxidative or hydrolytic degradation. mdpi.com
Research Findings: Research on the thermal degradation of polyol esters shows that at elevated temperatures, oxidative and hydrolytic degradation are the primary pathways. ncsu.eduresearchgate.net Oxidative degradation can lead to the formation of a complex mixture of smaller acidic and aldehydic compounds, which in turn can catalyze further degradation. This is often observed as an increase in the total acid number and a change in color and viscosity of the material. mdpi.com Hydrolysis, in the presence of water, would lead to the cleavage of the ester bonds, releasing lauric acid and partially substituted pentaerythritol molecules. The data from these studies are crucial for predicting the useful lifetime of products containing this compound, such as industrial lubricants. ducom.com
Table 4: Monitoring Key Parameters during Accelerated Aging of this compound at 150°C This table is an illustrative example of data collected during an accelerated aging study.
| Aging Time (hours) | Purity by HPLC (%) | Total Acid Number (mg KOH/g) | Viscosity Change (%) |
| 0 | 99.9 | 0.05 | 0 |
| 100 | 98.5 | 0.50 | +2.5 |
| 200 | 96.8 | 1.10 | +5.2 |
| 300 | 94.2 | 2.50 | +10.8 |
| 400 | 91.5 | 4.20 | +18.0 |
Statistical Analysis for Data Contradiction Resolution
In materials science, it is not uncommon for different research studies to report varying values for the physical and chemical properties of a single compound. These discrepancies can arise from a multitude of factors, including slight variations in synthesis methods, purity levels of the final product, different analytical equipment, and varying experimental conditions. For a compound like this compound, whose performance in applications such as biolubricants is highly dependent on precise properties like viscosity, pour point, and thermal stability, resolving these data contradictions is crucial for establishing reliable material standards.
Statistical analysis provides a robust framework for addressing and resolving such contradictions. By systematically analyzing datasets from various sources, researchers can identify patterns, detect outliers, and determine the influence of different variables on the measured properties.
Key Statistical Approaches:
Analysis of Variance (ANOVA): This method can be used to compare the mean property values reported in multiple studies. For instance, if three different catalytic methods are used to synthesize this compound, ANOVA can determine if there is a statistically significant difference in the melting point or oxidative stability of the resulting products.
Regression Analysis: This technique helps in modeling the relationship between a dependent variable (e.g., viscosity) and one or more independent variables (e.g., temperature, purity, catalyst concentration). A regression model can help predict properties under specific conditions and identify which experimental factors have the most significant impact, thereby explaining variations across different studies.
Outlier Detection: Statistical tests can be employed to identify data points that deviate significantly from the rest of the dataset. This is critical for flagging potential experimental errors or unique conditions in a particular study that may have led to anomalous results.
Design of Experiments (DoE): While not a method for resolving past contradictions, DoE is a powerful statistical tool for preventing them in future research. It allows for the systematic investigation of multiple factors simultaneously to optimize synthesis and characterization processes, leading to more consistent and reproducible data.
In the context of related bio-based greases, statistical analysis has been used to assess the influence of additives on tribological properties, demonstrating the higher impact of certain additives on anti-wear properties versus anti-friction characteristics. researchgate.net A similar approach could be applied to this compound to harmonize conflicting data on its performance characteristics, leading to a more accurate and reliable material profile for industrial and academic use.
Table 1: Physicochemical Properties of Pentaerythritol Laurate Ester
| Property | Value | Method |
|---|---|---|
| Flash Point | >250 °C | ASTM D 92 |
| Pour Point | 25 °C | ASTM D 97 |
| Viscosity Index | 162 | ASTM D 2270 |
| Oxidative Stability | 216.15 °C | - |
Data sourced from a study on the production of lauric acid and pentaerythritol-based biolubricants. uthm.edu.my
Nanoscale Thermal Analysis (AFM-based techniques)
While bulk thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on properties such as melting point and thermal stability, they only measure the average properties of the entire sample. mdpi.com For many advanced applications, understanding the spatial variation of these properties at the micro- and nanoscale is critical. Atomic Force Microscopy (AFM)-based thermal analysis techniques have emerged as powerful tools for probing thermal properties with high spatial resolution. csinstruments.eunist.gov
These methods utilize a sharp, heated AFM tip to locally interact with the sample surface. csinstruments.eu By monitoring the tip-sample interaction as a function of temperature, one can create a high-resolution map of thermal behavior across the material's surface. csinstruments.eunih.gov
Key AFM-Based Thermal Techniques:
Scanning Thermal Microscopy (SThM): In this technique, a specialized AFM probe with an embedded thermal sensor is scanned across the sample surface. csinstruments.eu The probe detects local variations in temperature or thermal conductivity, allowing for the creation of a thermal map. csinstruments.eu For this compound, SThM could be used to visualize the thermal homogeneity of the material within a composite, such as a polymer blend, or to identify regions with different crystalline structures that may possess varying thermal conductivities. bruker.com
Nano-Thermal Analysis (nanoTA) and Nano-Thermomechanometry (nano-TM): These techniques provide localized measurements of thermal transition temperatures, such as the glass transition (Tg) or melting point (Tm). csinstruments.eunist.gov The AFM tip is brought into contact with a specific point on the sample, and its temperature is ramped up. csinstruments.eu When the material beneath the tip undergoes a phase transition and softens, the tip penetrates the surface. This penetration is detected as a sharp deflection of the AFM cantilever. csinstruments.eunist.gov This approach would be invaluable for studying the melting behavior of individual this compound crystallites or for analyzing its properties at the interface with other materials in a lubricant formulation. nist.gov
The application of these AFM-based techniques to this compound can provide unprecedented insight into its material properties. For example, in its use as a phase change material, understanding how the material melts at the nanoscale is crucial for designing efficient thermal energy storage systems. Similarly, in lubrication, mapping the thermal conductivity at the interface between the lubricant and a metal surface can elucidate the mechanisms of heat dissipation and friction reduction. arxiv.org The ability to resolve the structure of individual organic molecules with AFM further opens the door to correlating molecular conformation with localized thermal properties. nih.gov
Molecular Modeling and Computational Investigations
Thermodynamic Data Prediction and Gap Analysis
Predictive models are essential for estimating thermodynamic data that may be difficult or costly to obtain experimentally. Methodologies like the UNIFAC group contribution model and COSMO-RS simulations offer insights into the phase behavior and energetic properties of chemical compounds.
The Universal Quasi-Chemical Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients, which are crucial for modeling phase equilibria in mixtures. This model operates on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. For a molecule like Pentaerythritol (B129877) tetralaurate, the structure would be broken down into its fundamental groups (e.g., CH3, CH2, COO).
Extensions of this model, such as the A-UNIFAC (Associating-UNIFAC) model, have been developed to better describe mixtures containing hydrogen-bonding components. ipb.pt This approach is particularly relevant for systems involving esters, alcohols, and water, where it can predict liquid-liquid equilibria with good agreement to experimental data. ipb.pt By defining the group interaction parameters, the model can calculate the activity coefficients that govern how the substance behaves in a solution, which is vital for designing purification and separation processes. ipb.pt
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method for predicting thermodynamic properties in liquid systems. It calculates the chemical potential of molecules in a virtual conductor environment, which allows for the prediction of properties like vapor pressure and enthalpy of vaporization without extensive experimental data.
The COSMO-RS methodology has been successfully applied to determine the enthalpy of vaporization for complex molecules, showing an expected accuracy that can be within ±10 kJ·mol⁻¹ for certain substance classes. researchgate.net For large esters like Pentaerythritol tetralaurate, this simulation would involve generating the molecule's three-dimensional conformation, calculating its surface charge distribution (sigma profile), and then using the COSMO-RS theory to compute its thermodynamic properties in the liquid and gas phases. The difference in energy between these phases yields the enthalpy of vaporization, a key parameter for understanding the volatility and energy requirements of phase change processes.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a virtual microscope to observe the behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal detailed information about molecular conformations, interactions, and the microscopic origins of macroscopic properties.
MD simulations have been effectively used to investigate the low-temperature flow properties of pentaerythritol esters. researchgate.net In these simulations, an "amorphous cell" of multiple ester molecules is constructed, and their trajectories are calculated over time at various temperatures. researchgate.netresearchgate.net By analyzing these trajectories, researchers can understand how molecular structure affects properties like the pour point. researchgate.net For instance, simulations can show how the movement of ester molecules becomes more restricted as the temperature decreases, leading to solidification. researchgate.netresearchgate.net These studies have revealed that factors such as the length and branching of the fatty acid chains significantly influence the packing and movement of the molecules, thereby affecting the bulk fluid properties. researchgate.net
Table 1: MD Simulation Parameters for Pentaerythritol Ester Systems
| Parameter | Value/Method | Source |
| System Size | 50 molecules in an amorphous cell | researchgate.net |
| Force Field | COMPASS | researchgate.net |
| Ensemble | NPT (Isothermal-Isobaric) | researchgate.net |
| Time Step | 1 fs | researchgate.net |
| Total Simulation Time | 1000 ps | researchgate.net |
| Temperature Range | 113 K to 313 K | researchgate.netresearchgate.net |
While this compound is not an energetic material, its core structure is analogous to Pentaerythritol Tetranitrate (PETN), a well-known explosive. MD simulations, particularly Quantum Molecular Dynamics (QMD), are used to study the initial steps of decomposition in such energetic materials. nih.govacs.org A key concept in this analysis is the "trigger linkage," which is the weakest chemical bond that breaks first under stimuli like heat or shock, initiating the explosive decomposition. nih.gov
Simulations on energetic molecules mimicking PETN have shown that the initial bond rupture is a critical indicator of the material's sensitivity. nih.govacs.org QMD calculations can identify these trigger linkages by simulating the molecule's behavior at high temperatures and observing which bond breaks first. nih.govacs.org For nitrate (B79036) esters, this is typically the O-NO2 bond. nih.gov However, in more complex molecules, simulations have revealed that other bonds, such as N-NO2, can become the trigger linkage due to the electronic effects of adjacent molecular groups. nih.govacs.org This type of analysis provides fundamental insights into chemical stability at the molecular level. nih.gov
Table 2: Findings from QMD Simulations on Energetic Analogues
| Molecule Type | Identified Trigger Linkage | Simulation Method | Key Finding | Source |
| Nitrate Ester (e.g., PETN) | O–NO₂ | QMD, DFT | O–NO₂ bonds are generally weaker than N–NO₂ bonds. | nih.gov |
| Mixed Nitropicramide Nitrate Ester | N–NO₂ (Nitropicramide) | QMD, DFT | The trigger linkage can switch from the expected O–NO₂ due to the influence of strongly electron-withdrawing groups. | nih.govacs.org |
| Silicon-Pentaerythritol Tetranitrate (Si-PETN) | Liu carbon-silyl nitro-ester rearrangement | ReaxFF-RMD | A unique unimolecular rearrangement forming a Si-O bond initiates decomposition at lower temperatures. | rsc.org |
Quantum Chemical Calculations for Reaction Mechanisms and Stability
Quantum chemical methods, such as Density Functional Theory (DFT), provide a highly accurate means of investigating the electronic structure, stability, and reaction pathways of molecules. researchgate.net These calculations are crucial for understanding the fundamental chemical processes that MD simulations observe. researchgate.net
Research on this compound Reveals Gaps in Molecular Modeling Data
Intensive investigation into the chemical compound this compound has highlighted a notable absence of publicly available research concerning its specific intermolecular interactions as determined by Hirshfeld analysis. While this analytical technique is a powerful tool for understanding the three-dimensional molecular packing and close contacts within a crystal, a thorough search of scientific literature and computational databases has not yielded any studies focused explicitly on this compound.
Hirshfeld surface analysis is a computational method used to partition crystal space between molecules, allowing for the visualization and quantification of intermolecular interactions. This analysis provides valuable insights into the nature and propensity of different types of atomic contacts, such as hydrogen bonds and van der Waals forces, which govern the material's bulk properties.
While research exists for structurally related compounds, such as Pentaerythritol tetranitrate (PETN), and other fatty acid esters of pentaerythritol, the specific long-chain laurate ester derivative has not been the subject of such a detailed computational investigation. The unique spatial arrangement and electronic distribution conferred by the four laurate ester chains would significantly influence the intermolecular interaction patterns, making direct extrapolation from other pentaerythritol derivatives speculative.
The absence of this specific data prevents a detailed discussion and the creation of data tables concerning the Hirshfeld analysis of this compound. Further experimental and computational studies are required to elucidate the precise nature of its intermolecular interactions. Such research would be invaluable for understanding its crystal packing and for the rational design of materials with tailored physical and chemical properties.
Advanced Material Applications and Performance Mechanisms
Biolubricant Formulations
Pentaerythritol (B129877) tetralaurate serves as a high-performance base stock in the formulation of biolubricants. Unlike conventional mineral oils, which are complex mixtures of hydrocarbons, it is a synthetic polyol ester with a precisely defined molecular structure. uthm.edu.my This structure, featuring four long-chain fatty acid groups (laurate) attached to a central neopentane (B1206597) core, imparts high thermal and oxidative stability. uthm.edu.myresearchgate.net The absence of a β-hydrogen in the pentaerythritol backbone makes the resulting ester less prone to thermal degradation through elimination reactions, a common weakness in other lubricant structures. uthm.edu.my These characteristics make it a suitable candidate for formulating lubricants for severe conditions, such as those found in aviation gas-turbine engines and industrial compressors. tribology.rsresearchgate.net
Mechanism of Lubricity and Friction Reduction
The primary mechanism by which Pentaerythritol tetralaurate provides lubricity is through the formation of a boundary lubrication film. The ester molecules possess polar functional groups (-COO-) that have a strong affinity for metallic surfaces. This polarity causes the molecules to adsorb onto the surfaces of moving parts, creating a durable, protective layer.
This adsorbed film acts as a physical barrier that prevents direct metal-to-metal contact, thereby reducing both friction and adhesive wear. The long, non-polar laurate chains orient themselves away from the metal surface, forming a low-shear-strength layer that allows for smooth sliding motion between the lubricated components. Under high-temperature and high-pressure conditions, this boundary film can undergo tribochemical reactions, forming a complex protective layer that further enhances wear resistance.
Tribological Performance Evaluation (e.g., Pin-on-Disc Testing)
The tribological performance of lubricants containing this compound is commonly evaluated using standardized tests such as the pin-on-disc method. This test measures the coefficient of friction (COF) and the specific wear rate (SWR) of materials under controlled conditions of load, speed, and temperature.
Research has demonstrated the effectiveness of pentaerythritol esters in reducing friction and wear. In one study, a blend containing 75% vegetable oil-based pentaerythritol ester and 25% SAE 30 compressor oil (PE 75) was tested against the pure ester and the conventional oil. The results, particularly at high loads, showed that the blend exhibited a significantly lower coefficient of friction and specific wear rate, indicating superior lubricating performance. tribology.rs
Table 1: Tribological Performance Comparison at 100N Load
| Lubricant | Average Coefficient of Friction (COF) | Average Specific Wear Rate (SWR) (mm³/Nm) | Source |
|---|---|---|---|
| SAE 30 Compressor Oil | ~0.115 | ~10.5 x 10⁻⁶ | tribology.rs |
| Pentaerythritol Ester (Pure) | ~0.095 | ~8.0 x 10⁻⁶ | tribology.rs |
| PE 75 Blend (75% PE Ester, 25% SAE 30) | ~0.075 | ~6.5 x 10⁻⁶ | tribology.rs |
These tests confirm that this compound not only functions effectively as a base oil but also enhances the performance of conventional lubricants when used in blends. tribology.rs
Rheological Behavior and Viscosity Index Improvement
Rheology, the study of the flow of matter, is critical to lubricant performance. A key rheological property is the Viscosity Index (VI), a dimensionless number that characterizes the stability of a lubricant's viscosity with changes in temperature. A higher VI indicates a smaller, more desirable change in viscosity across a wide temperature range.
This compound, as a synthetic ester, has an inherently high Viscosity Index compared to conventional mineral oils. mytribos.org One study on a biolubricant produced from lauric acid and pentaerythritol reported a Viscosity Index of 162. uthm.edu.my Other pentaerythritol esters have been shown to have VIs exceeding 175. lcruijie.com This excellent viscosity-temperature behavior ensures that the lubricant maintains a stable and effective fluid film at high operating temperatures without becoming excessively thick at low temperatures.
Table 2: Typical Viscosity Index (VI) of Different Base Oils
| Base Oil Type | Typical Viscosity Index (VI) | Source |
|---|---|---|
| Group I Mineral Oil | 80 - 120 | |
| This compound | 162 | uthm.edu.my |
| Pentaerythritol Tetraoleate | >175 | lcruijie.com |
Compatibility with Diesel Fuel and Engine Systems
When used as an engine lubricant, this compound must be compatible with the engine's operating environment, which includes potential dilution by fuel. Studies have investigated the effect of biodiesel dilution on the properties of pentaerythritol ester-based bio-lubricants. mytribos.org
Research shows that dilution with biodiesel, such as a B30 palm oil blend, can negatively impact the lubricant's properties. Fuel dilution tends to decrease the viscosity of the engine oil and reduce the concentration of performance-enhancing additives. mytribos.org This can compromise the lubricant's film strength and its ability to protect engine components. However, the inherent high lubricity of the ester base stock can help mitigate some of the negative effects. Further studies indicate that the impact of dilution can be managed with the inclusion of appropriate additives, such as antioxidants, which work synergistically with the ester to maintain performance. mytribos.org
Influence on Cold Flow Properties (e.g., Pour Point, Cold Filter Plugging Point)
Cold flow properties, such as the Pour Point (PP) and Cold Filter Plugging Point (CFPP), are critical for lubricants used in colder climates. The Pour Point is the lowest temperature at which the oil will still flow. The structure of the fatty acid used in the ester synthesis has a profound impact on these properties. researchgate.netbohrium.com
This compound is derived from lauric acid, a straight-chain saturated fatty acid (C12). This linear and saturated structure allows the molecules to pack closely together at low temperatures, leading to crystallization and a relatively high pour point. A study on a synthesized pentaerythritol ester from lauric acid reported a pour point of 25°C, making it unsuitable for low-temperature applications without modification. uthm.edu.my In contrast, esters made from unsaturated fatty acids (like oleic acid) or branched-chain acids exhibit significantly lower pour points because their irregular shapes hinder crystal formation. researchgate.netgoogle.com
Table 3: Influence of Molecular Structure on Pour Point of Pentaerythritol Esters
| Pentaerythritol Ester Type | Fatty Acid Structure | Reported Pour Point (°C) | Source |
|---|---|---|---|
| Tetralaurate | C12, Saturated, Straight-chain | 25 | uthm.edu.my |
| Tetraoleate | C18, Unsaturated | -32 | google.com |
| Tetra-2-propylheptanoate | C10, Saturated, Branched-chain | -56 | google.com |
Synergistic Effects in Blends with Other Base Oils and Additives
This compound exhibits significant synergistic effects when blended with other base oils and performance additives. Synergy occurs when the performance of the mixture is greater than the sum of the individual components' performances.
Furthermore, pentaerythritol esters show good synergy with various additives. For instance, their performance can be enhanced by antioxidants, which improve oxidative stability, and by anti-wear additives like dithiophosphates, which work together with the ester to form robust protective films on metal surfaces. mytribos.orgresearchgate.net This allows for the formulation of highly specialized lubricants tailored to specific performance requirements.
Advanced Polymer Additives
This compound, a member of the pentaerythritol ester family, serves as a highly effective additive in polymer processing. Its unique molecular structure allows it to impart significant performance enhancements, particularly in high-temperature applications.
Function as High-Temperature Lubricants and Release Agents
Pentaerythritol esters are recognized for their excellent thermal stability and extremely low volatility, making them ideal for use as internal and external lubricants in various engineering plastics that are processed at high temperatures, such as polycarbonate (PC), polyethylene (B3416737) terephthalate (B1205515) (PET), and polyamide (PA). emeryoleo.commlagroup.com As lubricants, these additives reduce friction, which in turn can lower energy consumption and heat generation during processing. saatchi-global.com
Functioning as release agents, they prevent the polymer melt from adhering to hot metal surfaces of processing machinery, such as molds and extruders. emeryoleo.com This facilitates easier demolding of complex parts and improves the surface finish of the final articles. emeryoleo.com The chemical inertness and resistance to oxidation contribute to their stability and performance under extreme temperature conditions. saatchi-global.com
Impact on Polymer Processing Rheology
The addition of pentaerythritol esters has a favorable influence on the rheological properties of polymer melts during processing. By lowering friction, they can improve the feed behavior in extruders and injection molding machines, preventing issues like "bridge formation" where granules melt prematurely in the feed zone. emeryoleo.com This lubricating effect also enhances the tool filling speed, allowing for more efficient and consistent production cycles. emeryoleo.com The modification of flow properties helps in achieving better mold filling, especially in intricate designs, without degrading the polymer matrix.
Improvement of Abrasion Resistance in Composites
In certain polymer applications, pentaerythritol esters contribute to the durability of the final product. Specifically, in the production of biaxially oriented polyester (B1180765) films, the inclusion of these esters has been shown to improve resistance to abrasion. emeryoleo.com This enhancement of surface durability is a critical performance metric for films and other composite materials subjected to mechanical wear over their service life.
Table 1: Effects of Pentaerythritol Esters as Polymer Additives
| Property | Function | Impact on Polymer Processing and Performance |
|---|---|---|
| Thermal Stability | High-Temperature Lubricant | Maintains performance at elevated processing temperatures with low volatility. emeryoleo.commlagroup.com |
| Release Properties | Mold Release Agent | Prevents adhesion to hot machine parts, facilitating easy demolding. emeryoleo.comnih.gov |
| Friction Reduction | Internal/External Lubricant | Improves feed behavior and tool filling speed. emeryoleo.com |
| Surface Modification | Abrasion Resistance Enhancer | Improves the abrasion resistance of finished articles like polyester films. emeryoleo.com |
Biotechnological Applications in Food Science
The unique structure of pentaerythritol esters has opened avenues for their use in food science, particularly in the development of reduced-calorie food products.
Enzymatic Conversion to Low-Calorie Food Alternatives
Research has explored the use of pentaerythritol esters, including this compound, as potential low-calorie alternatives to conventional fats and sweeteners. mdpi.com The basis for this application lies in their interaction with digestive enzymes. A detailed kinetic study investigated the hydrolysis of various pentaerythritol tetraesters using lipases, such as Candida antarctica lipase-B (CALB). mdpi.com
The findings indicate that the hydrolysis of these esters by CALB is incomplete. mdpi.com This incomplete enzymatic breakdown is a key characteristic that makes them biotechnologically interesting for creating low-calorie food ingredients. mdpi.com Because they are not fully digested and absorbed in the same manner as traditional fats (triglycerides), their caloric contribution is significantly lower. mdpi.com
Mechanism of Action in Reduced-Fat Systems
The mechanism for this compound and similar esters functioning as low-calorie alternatives is centered on their resistance to complete enzymatic hydrolysis. Traditional dietary fats are triglycerides, which are esters of glycerol (B35011) and three fatty acids. Digestive lipases efficiently break down these triglycerides for absorption.
In contrast, pentaerythritol esters are based on a neopentyl polyol core (pentaerythritol) which lacks the β-hydrogen atoms present in glycerol. researchgate.net This structural difference, along with the steric hindrance of four fatty acid chains, makes the ester bonds less accessible to digestive lipases. The incomplete breakdown means that a substantial portion of the molecule passes through the digestive system without being absorbed, thus reducing its effective caloric value. mdpi.com
Table 2: Enzymatic Hydrolysis of Pentaerythritol Esters
| Enzyme | Substrate Class | Observation | Implication in Food Science |
|---|---|---|---|
| Candida antarctica lipase-B (CALB) | Pentaerythritol Tetraesters | Incomplete hydrolysis detected. mdpi.com | Suitable as a candidate for low-calorie food alternatives. mdpi.com |
Supramolecular Gelation and Advanced Functional Materials
Pentaerythritol derivatives serve as versatile scaffolds for the creation of advanced functional materials, particularly in the field of supramolecular chemistry. By functionalizing the four arms of the pentaerythritol core, molecules can be designed to self-assemble into complex, gel-like networks through non-covalent interactions. These gels have potential applications in various advanced technologies.
Design Principles for Pentaerythritol-Derived Glycoconjugate Gelators
The rational design of effective supramolecular gelators from pentaerythritol involves leveraging its core structure to create multivalent molecules, known as glycoclusters. google.com A key design principle is that the gelation capability is significantly influenced by the number of self-assembling units attached to the central pentaerythritol scaffold. google.comnih.gov
Research into a series of mono-, di-, tri-, and tetra-functionalized pentaerythritol derivatives has demonstrated a clear trend: increasing the number of sugar units covalently linked to the core enhances the molecule's ability to form gels. google.com Studies have consistently found that trivalent and tetravalent glycoclusters are effective molecular gelators, whereas the corresponding monovalent and divalent derivatives often fail to form gels in the same solvents. google.comnih.gov This is because the trimeric and tetrameric branched structures facilitate the formation of extensive three-dimensional networks held together by weak intermolecular forces, which is essential for entrapping solvent molecules and forming a gel. google.com
The strategy of covalently linking three or four glycosyl triazole molecules to a pentaerythritol core has been validated as a successful approach for creating effective self-assembling materials. google.comnih.gov The resulting glycoclusters, which are similar in shape to dendritic molecules, can lead to the formation of both organogels and hydrogels. google.com
Interactive Data Table: Gelation Properties of Pentaerythritol-Derived Glycoconjugates
| Number of Sugar Units | Derivative Type | Gelation Effectiveness | Solvents Gelled |
| 1 | Monovalent | Ineffective | Did not form gels in tested solvents. google.com |
| 2 | Divalent | Ineffective | Did not form gels in tested solvents. google.com |
| 3 | Trivalent | Effective | Formed gels in ethanol (B145695) and isopropanol. google.comresearchgate.net |
| 4 | Tetravalent | Most Effective | Formed gels in nine tested solvents, including various alcohols and aqueous mixtures. researchgate.net |
Characterization of Gel Properties (Rheology, Microscopy, AFM)
To understand the structure and mechanical properties of these supramolecular gels, a combination of characterization techniques is employed. google.comnih.gov These methods provide insights from the macroscopic to the nanoscale.
Rheology: This technique is used to study the mechanical properties of the gels, such as their stiffness, shear-thinning, and self-healing capabilities. hallstarindustrial.com Rheological measurements can determine the storage modulus (G') and loss modulus (G''), which quantify the elastic and viscous behavior of the material, respectively. For a material to be considered a gel, the storage modulus must be significantly higher than the loss modulus. specialchem.com
Microscopy: Optical microscopy and electron microscopy are utilized to visualize the morphology of the gel network. google.comspecialchem.com These techniques can reveal the presence of fibrous or other supramolecular structures that are responsible for the gel's formation. hallstarindustrial.com
Atomic Force Microscopy (AFM): AFM provides high-resolution imaging of the gel's surface topology at the nanoscale. google.com It allows for the direct observation of the self-assembled fibrillar networks, offering detailed information on the size and distribution of the fibers that constitute the gel matrix. hallstarindustrial.comuwa.edu.au
Potential for Encapsulation Applications
The three-dimensional network structure of pentaerythritol-derived supramolecular gels makes them excellent candidates for encapsulation and controlled release applications. google.comnih.gov The porous matrix of the gel can physically entrap guest molecules, such as pharmaceuticals or vitamins.
Specifically, a tris-triazole derivative of pentaerythritol has been identified as a suitable gelator for the encapsulation of several bioactive molecules, including naproxen (B1676952) (a nonsteroidal anti-inflammatory drug), vitamin B2 (riboflavin), and vitamin B12 (cobalamin). google.comnih.govresearchgate.net The ability of these gels to hold and then release active compounds over time highlights their potential for use in drug delivery systems and other advanced functional materials. specialchem.com
Adhesive and Coating Formulations
Pentaerythritol esters, including rosin (B192284) esters and other derivatives, are utilized in adhesive and coating formulations to modify their physical and chemical properties. They can act as tackifiers or modifiers to influence the cohesive strength of the final product and can exhibit specific degradation characteristics when exposed to environmental stressors like UV radiation.
Role in Improving Cohesive Strength
Pentaerythritol esters play a significant role in modulating the mechanical properties of adhesive and coating systems. In pressure-sensitive adhesives (PSAs), rosin esters derived from pentaerythritol are used as tackifying resins. google.comlcycic.com The primary role of a tackifier is to modify the viscoelastic properties of the base polymer to achieve a balance between adhesion (stickiness) and cohesion (internal strength). specialchem.com
The cohesive strength of a PSA, which is its ability to resist splitting, is directly related to its storage modulus (G'). specialchem.com The addition of pentaerythritol esters can alter this modulus. For instance, incorporating pentaerythritol rosin esters into a hydroxyl-terminated polybutadiene (B167195) (HTPB) base was shown to decrease the tensile strength and Young's modulus while significantly increasing the elongation at break and tensile toughness. nih.gov This demonstrates that these esters act as softeners, modifying the internal strength of the formulation. nih.gov
Oxidation Characteristics under UV Irradiation in Coating Systems
When used in exterior coatings or adhesives, pentaerythritol esters can be subject to degradation from ultraviolet (UV) radiation. Studies on rosin pentaerythritol ester (RPE) have detailed its oxidation characteristics under such conditions. lcycic.comemeryoleo.com
The photo-oxidation of RPE is highly dependent on the wavelength of the UV light; significant oxidation occurs under 254 nm UV irradiation, while it is negligible under 365 nm or no UV irradiation at room temperature. emeryoleo.com The oxidation process involves the absorption of oxygen and the formation of peroxides, which can compromise the quality and stability of the coating. emeryoleo.com The rate of peroxide formation increases with both rising light intensity and higher temperatures. lcycic.com
The kinetics of this photo-oxidation process follows a pseudo-first-order reaction model. lcycic.comemeryoleo.com The relationship between the activation energy (Ea) for the reaction and the natural logarithm of light intensity (ln I) was found to be linear, as described by the equation:
Ea = -4.937ln I + 45.565 lcycic.com
This research provides fundamental data for understanding the stability of coatings and adhesives containing pentaerythritol esters when exposed to sunlight. emeryoleo.com
Interactive Data Table: Effect of Temperature and UV Intensity on Peroxide Value (PV) in RPE
| Temperature (°C) | UV Intensity (μW cm⁻²) | Peroxide Value (PV) Trend |
| 25 | 200 - 800 | PV increases with increasing light intensity. emeryoleo.com |
| 30 | 200 - 800 | PV increases with increasing light intensity. emeryoleo.com |
| 35 | 200 - 800 | PV increases with increasing light intensity. emeryoleo.com |
| 40 | 200 - 800 | PV increases with increasing light intensity. emeryoleo.com |
| 25 - 40 | 800 | PV increases with increasing temperature. emeryoleo.com |
Derivatives and Structural Analogues: Comparative Research
Pentaerythritol (B129877) Esters with Different Fatty Acid Chains
The properties of pentaerythritol esters are significantly influenced by the length and saturation of the fatty acid chains attached to the central pentaerythritol molecule. Longer, saturated fatty acid chains generally lead to higher melting points and increased viscosity. Conversely, shorter or unsaturated fatty acids result in esters with lower melting points and reduced viscosity, often existing as liquids at room temperature.
Pentaerythritol Tetrapalmitate (PETP)
Pentaerythritol tetrapalmitate (PETP) is the tetraester formed from the reaction of pentaerythritol and palmitic acid. As a saturated C16 fatty acid, palmitic acid imparts a solid, waxy character to the resulting ester. PETP finds use in applications requiring a higher melting point and greater viscosity than its shorter-chain counterparts.
Table 1: Physicochemical Properties of Pentaerythritol Tetrapalmitate (PETP)
| Property | Value |
| Molecular Formula | C73H140O8 |
| Molecular Weight | 1145.9 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 62-66 °C |
Note: The data in this table is compiled from various sources and may vary depending on the specific grade and purity of the compound.
Pentaerythritol Tetrastearate (PETS)
Pentaerythritol tetrastearate (PETS) is a tetraester derived from pentaerythritol and stearic acid, a saturated C18 fatty acid. cosmeticsandtoiletries.com It is a white, hard, high-melting-point, wax-like substance. pacificspecialityoils.com PETS is recognized for its excellent thermal stability, low volatility, and effective lubricating and mold-release properties, particularly at high temperatures. pacificspecialityoils.comjdlubricant.com These characteristics make it a valuable additive in the processing of various polymers, including polycarbonate (PC), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polyethylene (B3416737) terephthalate (B1205515) (PET). koyonchem.com In these applications, PETS reduces friction and wear on processing machinery and improves the surface finish of the final products. ciac.jl.cn
Table 2: Physicochemical Properties of Pentaerythritol Tetrastearate (PETS)
| Property | Value | Reference |
| CAS Number | 115-83-3 | frontiersin.org |
| Molecular Formula | C77H148O8 | jdlubricant.com |
| Molecular Weight | 1202.02 g/mol | |
| Appearance | White to almost white powder/crystal | tcichemicals.com |
| Melting Point | 60-66 °C | chemsrc.com |
| Boiling Point | 998.5 ± 60.0 °C at 760 mmHg | |
| Flash Point | 247 °C | |
| Density | 0.94 g/cm³ |
Pentaerythritol Tetraoleate (PETO)
Pentaerythritol tetraoleate (PETO) is synthesized from pentaerythritol and oleic acid, an unsaturated C18 fatty acid. analis.com.my The presence of double bonds in the oleic acid chains results in a molecule that is typically a liquid at room temperature. analis.com.my PETO is valued for its excellent lubricating properties, high viscosity index, good flame resistance, and high biodegradability. analis.com.myiastate.edu These attributes make it a suitable base oil for environmentally friendly hydraulic fluids, chainsaw oils, and marine engine oils. analis.com.my It also serves as an effective oiliness agent in metalworking fluids. iastate.edu
Table 3: Physicochemical Properties of Pentaerythritol Tetraoleate (PETO)
| Property | Value | Reference |
| CAS Number | 19321-40-5 | analis.com.my |
| Molecular Formula | C(CH2OOCC17H33)4 | analis.com.my |
| Appearance | Light yellow transparent liquid | analis.com.my |
| Viscosity @ 40 °C | 60-70 mm²/s | scientificspectator.com |
| Viscosity @ 100 °C | 11.5-13.5 mm²/s | scientificspectator.com |
| Viscosity Index | ≥ 175 | scientificspectator.com |
| Flash Point | ≥ 290 °C | scientificspectator.com |
| Pour Point | ≤ -25 °C | scientificspectator.com |
Pentaerythritol Tetrapelargonate
Pentaerythritol tetrapelargonate is the tetraester of pentaerythritol and pelargonic acid (nonanoic acid), a saturated C9 fatty acid. This ester is a liquid at room temperature with a notably low melting point. cosmeticsandtoiletries.com It is utilized as a lubricant and lubricant additive, particularly in applications requiring good low-temperature performance. cosmeticsandtoiletries.com
Table 4: Physicochemical Properties of Pentaerythritol Tetrapelargonate
| Property | Value | Reference |
| CAS Number | 14450-05-6 | cosmeticsandtoiletries.com |
| Molecular Formula | C41H76O8 | cosmeticsandtoiletries.com |
| Molecular Weight | 697.04 g/mol | pacificspecialityoils.com |
| Appearance | Liquid | cosmeticsandtoiletries.com |
| Melting Point | 12 °C | cosmeticsandtoiletries.compacificspecialityoils.com |
| Boiling Point | 699.1 °C at 760 mmHg | cosmeticsandtoiletries.com |
| Flash Point | 273.6 °C | cosmeticsandtoiletries.com |
| Density | 0.969 g/cm³ | cosmeticsandtoiletries.com |
Comparison with Other Polyol Esters
Pentaerythritol esters belong to a broader class of lubricants known as polyol esters, which are formed by the reaction of a polyhydric alcohol (polyol) with carboxylic acids. frontiersin.org Other common polyols used in the synthesis of lubricant base stocks include neopentyl glycol (NPG) and trimethylolpropane (B17298) (TMP). cosmeticsandtoiletries.com The structural differences between these polyols have a direct impact on the properties of the resulting esters.
Neopentyl glycol is a diol (containing two hydroxyl groups), trimethylolpropane is a triol (three hydroxyl groups), and pentaerythritol is a tetrol (four hydroxyl groups). cosmeticsandtoiletries.com This difference in functionality affects the molecular weight and the degree of esterification possible for a given fatty acid.
Generally, for a given fatty acid, the viscosity of the resulting ester increases with the functionality of the polyol. cosmeticsandtoiletries.com Therefore, pentaerythritol esters tend to have higher viscosities than trimethylolpropane esters, which in turn are more viscous than neopentyl glycol esters. cosmeticsandtoiletries.com This trend is evident when comparing their respective oleate (B1233923) esters. cosmeticsandtoiletries.com The higher functionality of pentaerythritol also contributes to its esters having excellent thermal and oxidative stability, making them suitable for high-temperature applications. taylorandfrancis.com While neopentyl glycol esters may offer very good low-temperature properties, pentaerythritol esters provide a superior balance of high and low-temperature performance. frontiersin.org
The choice of polyol, therefore, allows for another level of customization in designing synthetic lubricants. For applications requiring the highest thermal stability and load-carrying capacity, pentaerythritol esters are often the preferred choice. taylorandfrancis.com For applications where low-temperature fluidity is paramount, neopentyl glycol or trimethylolpropane esters might be selected. frontiersin.org
Table 5: Comparison of Oleate Esters of Different Polyols
| Property | Neopentyl Glycol (NPG) Oleate | Trimethylolpropane (TMP) Oleate | Pentaerythritol (PE) Oleate |
| Appearance @ 25°C | Clear Liquid | Clear Liquid | Clear Liquid |
| Viscosity @ 40°C (cSt) | 24 | 48 | 64 |
| Pour Point (°C) | -35 | -20 | -25 |
Source: Adapted from Cosmetics & Toiletries, 2009. cosmeticsandtoiletries.com
This comparative data highlights the structure-property relationships within the polyol ester family and underscores the unique position of pentaerythritol esters as high-performance synthetic lubricant base stocks.
Erythritol (B158007) Esters (e.g., Erythritol Tetralaurate, Tetrapalmitate)
Erythritol, a four-carbon sugar alcohol, can be fully esterified to produce tetraesters like erythritol tetralaurate and erythritol tetrapalmitate. These esters have been investigated for various applications, including their potential as phase change materials (PCMs) for thermal energy storage. researchgate.net The synthesis of these compounds can be achieved through the direct esterification of erythritol with the corresponding fatty acids. researchgate.net
Research into the enzymatic hydrolysis of erythritol tetraesters, alongside pentaerythritol tetraesters, suggests their potential utility in food and cosmetic applications. researchgate.net The structural similarities and differences between erythritol and pentaerythritol esters influence their physical and chemical properties.
Table 1: Comparison of Erythritol and Pentaerythritol Ester Properties
| Property | Erythritol Esters | Pentaerythritol Esters | Key Differences |
|---|---|---|---|
| Alcohol Core | Erythritol (C4H10O4) | Pentaerythritol (C5H12O4) | Pentaerythritol has a central quaternary carbon, contributing to higher thermal stability. |
| Synthesis | Direct esterification of erythritol with fatty acids. researchgate.net | Esterification or transesterification of pentaerythritol. researchgate.netnih.gov | Similar synthesis routes, though reaction conditions may vary. |
| Applications | Potential as phase change materials, use in foods and cosmetics. researchgate.net | High-performance lubricants, hydraulic fluids, engine oils. nih.govcnlubricantadditive.com | Pentaerythritol esters are favored for high-temperature lubricant applications. |
Trimethylolpropane (TMP) Esters
Trimethylolpropane (TMP) is a triol (containing three hydroxyl groups) used to synthesize polyol esters for the lubricant industry. pacificspecialityoils.commdpi.com These esters are recognized for their biodegradability, good low-temperature performance, and stability, making them viable alternatives to traditional mineral oils and other synthetic base stocks like polyalphaolefins. pacificspecialityoils.comresearchgate.net
TMP esters can be produced from various fatty acid sources, including vegetable oils like palm and palm kernel oil, through transesterification. researchgate.netnih.gov Research has shown that the properties of TMP esters, such as viscosity index and pour point, are influenced by the fatty acid composition. mdpi.comresearchgate.net For instance, high oleic TMP esters exhibit improved low-temperature fluidity. researchgate.net Their excellent tribological performance and oxidative stability make them suitable for demanding applications, including hydraulic fluids and engine oils. mdpi.comresearchgate.net
Neopentyl Glycol (NPG) Esters
Neopentyl glycol (NPG), a diol with a structure similar to the core of pentaerythritol, is a key component in the synthesis of high-performance polyesters and synthetic lubricating esters. pacificspecialityoils.comresearchgate.netwikipedia.org The neopentyl structure of NPG imparts excellent stability against heat, light, and water to its derivatives. wikipedia.orggantrade.com
NPG esters are produced by reacting NPG with fatty or carboxylic acids. chemicalbook.com These synthetic esters exhibit reduced susceptibility to oxidation and hydrolysis compared to natural esters. wikipedia.orgchemicalbook.com Consequently, they are widely used in various lubricant applications, including:
Aircraft engine lubricants pacificspecialityoils.com
Hydraulic fluids pacificspecialityoils.comchemicalbook.com
Metal-working fluids pacificspecialityoils.comchemicalbook.com
Greases pacificspecialityoils.comchemicalbook.com
Beyond lubricants, NPG is a crucial intermediate in the production of resins for paints and coatings, where it enhances durability and resistance. researchgate.netgantrade.com
Dipentaerythritol (B87275) Esters
Dipentaerythritol, formed by linking two pentaerythritol molecules, is a polyol used to create esters with enhanced properties compared to their pentaerythritol counterparts. These esters are noted for their high viscosity, low volatility, and excellent thermal stability, making them suitable for the most demanding high-temperature applications. guidechem.comzslubes.com
They are key components in the formulation of advanced synthetic lubricants, such as:
Aviation turbine oils guidechem.com
High-temperature chain lubricants dle.com.tw
Fire-resistant hydraulic fluids dle.com.tw
Greases for extreme conditions zslubes.com
The synthesis of these esters involves the reaction of dipentaerythritol with various fatty acids, and they can be blended with other base oils, like pentaerythritol esters, to achieve specific performance targets for viscosity and stability. google.com
Table 2: Comparative Overview of Polyol Esters in Lubrication
| Ester Type | Polyol Structure | Key Properties | Primary Lubricant Applications |
|---|---|---|---|
| Pentaerythritol Esters | Tetrol (4 OH groups) | High thermal & oxidative stability, good viscosity index. cnlubricantadditive.com | Aviation oils, engine oils, compressor oils. cnlubricantadditive.com |
| TMP Esters | Triol (3 OH groups) | Biodegradable, good low-temp performance, high viscosity index. researchgate.netcnlubricantadditive.com | Biodegradable lubricants, hydraulic fluids, engine oils. pacificspecialityoils.comnih.gov |
| NPG Esters | Diol (2 OH groups) | High stability (thermal, light, water), reduced oxidation. wikipedia.orggantrade.com | Engine lubricants, hydraulic fluids, greases. pacificspecialityoils.com |
| Dipentaerythritol Esters | Hexol (6 OH groups) | Very high viscosity, low volatility, superior thermal stability. guidechem.comzslubes.com | Jet engine oils, high-temp chain oils, fire-resistant fluids. dle.com.tw |
Functionalized Pentaerythritol Derivatives
The pentaerythritol scaffold serves as a versatile core for synthesizing complex, functionalized molecules. Its four primary hydroxyl groups can be selectively modified to create derivatives with tailored properties for specialized applications in materials science and energetic materials.
Glycoconjugate Synthesis for Supramolecular Assemblies
Pentaerythritol is an effective building block for creating multivalent glycoconjugates, which are molecules where carbohydrate units are attached to a central core. rsc.orgnih.gov These structures are synthesized to study and utilize the principles of molecular self-assembly. researchgate.net
In one study, a series of mono-, di-, tri-, and tetra-functionalized pentaerythritol derivatives were synthesized by linking sugar units using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. rsc.orgrsc.org The research found that the number of carbohydrate branches significantly impacts the molecule's ability to form supramolecular gels. Specifically, the trivalent and tetravalent glycoclusters were effective gelators, while the mono- and divalent derivatives were not. researchgate.netrsc.org These self-assembling materials and the resulting organogels and hydrogels have potential applications in biomedical research. researchgate.netrsc.org
Azido-Nitrate Derivatives of Pentaerythritol
The hydroxyl groups of pentaerythritol can be converted into energetic functionalities like nitrate (B79036) esters (-ONO2) and azides (-N3). The systematic replacement of nitrate groups in pentaerythritol tetranitrate (PETN) with azido (B1232118) groups allows for the fine-tuning of energetic properties. researchgate.netresearchgate.net
A comparative study of a series of compounds from PETN to tetraazidopentaerythritol (TAPE) was made possible by the synthesis of monoazidopentaerythritol trinitrate. researchgate.netresearchgate.net The synthesis involves halogen-azide exchange followed by the conversion of remaining alcohol groups into nitrate esters. researchgate.netuni-muenchen.de Generally, as the number of azido groups increases and nitrate groups decrease, the density and detonation velocity tend to decline, while the heat of formation rises significantly. researchgate.net These azido derivatives are explored for their potential use as energetic plasticizers in propellants and explosives. google.com
Table 3: Properties of Azido-Nitrate Derivatives of Pentaerythritol
| Compound Name | Abbreviation | Key Synthetic Step | General Trend in Properties |
|---|---|---|---|
| Pentaerythritol Tetranitrate | PETN | Nitration of pentaerythritol. | High density, high detonation velocity. |
| Monoazidopentaerythritol Trinitrate | - | Halogen-azide exchange on a PETN precursor. researchgate.netresearchgate.net | Introduction of azide (B81097) group increases heat of formation. researchgate.net |
| Diazidopentaerythritol Dinitrate | DAPEDN | Reaction of 3,3-bis(azidomethyl) oxetane (B1205548) with nitric acid. google.com | Continued decrease in density and increase in thermal stability compared to nitrates. nih.gov |
| Triazidopentaerythritol Mononitrate | TAPEMN | Treatment of pentaerythritol diazido monobromide with sodium azide, followed by nitration. google.com | Further increase in azide content. |
Rosin (B192284) Pentaerythritol Esters
Rosin pentaerythritol esters (RPEs), also known as pentaerythrityl rosinates, are derivatives of rosin produced through the esterification of rosin acids with pentaerythritol, a tetrahydric alcohol. tungviet.comorgkhim.comresearchgate.net Rosin itself is a renewable natural product sourced from conifers, primarily composed of resin acids like abietic acid. nih.gov The esterification process enhances properties such as thermal stability, oxidation resistance, and adhesion, making RPEs valuable in various industrial applications. pinechem.netmdpi.com
The synthesis of RPE involves reacting gum, wood, or tall oil rosin with pentaerythritol at elevated temperatures, typically between 260°C and 290°C. mdpi.comgoogle.com The four hydroxyl groups on the pentaerythritol molecule allow for the formation of a mixture of mono-, di-, tri-, and tetra-esters. researchgate.netacs.org The extent of the reaction and the final composition, which influence properties like softening point and acid value, can be controlled by adjusting parameters such as the molar ratio of reactants and the reaction temperature. mdpi.comresearchgate.net Kinetic studies show that a higher reaction temperature generally leads to a higher softening point, though side reactions like decarboxylation can also occur. mdpi.com
Rosin pentaerythritol esters are typically light-colored, transparent, glassy solids. tungviet.comorgkhim.com They exhibit excellent heat and aging stability, low odor, and strong adhesive properties. pinechem.netwindows.netbaolin-resin.com RPEs are soluble in aromatic and aliphatic hydrocarbon solvents, esters, and ketones, but are insoluble in water and alcohol. windows.netbaolin-resin.comforeverest.net Their excellent compatibility with a wide range of polymers, including ethylene-vinyl acetate (B1210297) (EVA), styrene-isoprene-styrene (SIS), styrene-butadiene-styrene (SBS), natural rubber (NR), and chloroprene (B89495) rubber (CR), makes them effective tackifying resins. pinechem.netwindows.net
Comparative Research Findings
Research has focused on comparing the performance of rosin pentaerythritol esters with other rosin derivatives, particularly glycerol (B35011) esters of rosin (GER), in polymer blends.
In a study modifying hydroxyl-terminated polybutadiene (B167195) (HTPB), both PER and GER were found to be compatible with the polymer. However, the inclusion of PER increased the viscosity of uncross-linked HTPB more significantly than GER at the same concentration. nih.gov This is attributed to the additional abietic functionality per molecule in PER. nih.gov When the blends were cross-linked, the addition of rosin esters led to a decrease in Young's modulus and tensile strength but a significant increase in elongation at break (up to +153%) and tensile toughness (up to +76%). acs.orgnih.gov The glass transition temperature (Tg) of the HTPB blends also increased with higher concentrations of the rosin esters. nih.gov
Another comparative study investigated the use of PER and GER as additives to improve the processability and thermal stability of polylactic acid (PLA). dntb.gov.ua Both esters were effective in increasing the melt flow index (MFI) of the PLA blends significantly. For example, the MFI values increased by 100%, 147%, and 164% with increasing concentrations of either rosin ester. dntb.gov.ua The thermal stability of the PLA was also slightly improved, and the required injection molding temperature was reduced by at least 20°C. The study noted that the tensile strength was not significantly affected at low concentrations, and there was good dispersion and compatibility of the esters within the PLA matrix. dntb.gov.ua
These esters are widely used in the production of hot-melt adhesives, pressure-sensitive adhesives, paints and coatings, and thermoplastic road marking compounds. tungviet.comorgkhim.comresearchgate.netecopowerchem.com Their primary function is to impart tackiness and improve the adhesive properties of the final formulation. windows.netforeverest.net Different grades of RPE are available, tailored for specific applications based on their softening point and other physical characteristics. orgkhim.comorgkhim.com
Data Tables
Table 1: Typical Properties of Commercial Rosin Pentaerythritol Ester Grades
| Grade | Softening Point (°C, R&B) | Acid Value (mg KOH/g) max | Color (Gardner, 50% in toluene) |
| PE100F | 100 ± 2 | 25 | 5 |
| PE105F | 105 ± 2 | 25 | 5 |
| PE115F | 115 ± 5 | 25 | 5 |
| PE100L | 100 ± 2 | 25 | 1 |
| A85 | 85.0-94.9 | 15 | 5 |
| A95 | 95.0-100.9 | 15 | 5 |
| A101 | 101.0-105.9 | 12 | 5 |
| P 100 | 98-102 | ≤20 | 2-4 |
| P 115 | 113-117 | ≤20 | 2-4 |
Source: Data compiled from multiple sources. windows.netecopowerchem.comorgkhim.com
Table 2: Comparative Effects of Pentaerythritol Rosin Ester (PER) and Glycerol Ester of Rosin (GER) on Hydroxyl-Terminated Polybutadiene (HTPB) Properties
| Property | Effect of PER | Effect of GER | Comparative Observation |
| Viscosity of HTPB blend | Increased | Increased | PER causes a greater increase in viscosity than GER at the same mass concentration. nih.gov |
| Glass Transition Temp. (Tg) | Increased | Increased | GER has a slightly greater effect on increasing Tg than PER at the same mass concentration. nih.gov |
| Young's Modulus (Cross-linked) | Decreased | Decreased | Both lead to a significant decrease, indicating a softening effect. acs.orgnih.gov |
| Tensile Strength (Cross-linked) | Decreased | Decreased | Both cause a reduction in tensile strength. acs.orgnih.gov |
| Elongation at Break (Cross-linked) | Significantly Increased | Significantly Increased | Both substantially improve the elongation at break. acs.orgnih.gov |
| Tensile Toughness (Cross-linked) | Significantly Increased | Significantly Increased | Both substantially improve the tensile toughness. acs.orgnih.gov |
Source: Data compiled from ACS Polymers Au and PMC. acs.orgnih.gov
Environmental Fate and Biodegradation Research
Hydrolytic Degradation in Environmental Compartments
Hydrolysis is a primary abiotic degradation pathway for Pentaerythritol (B129877) tetralaurate in the environment. This process involves the cleavage of the ester bonds, breaking the molecule down into its constituent alcohol, pentaerythritol, and lauric acid. benchchem.com The rate and extent of this reaction are influenced by several factors, including temperature, pH, and the presence of catalysts. benchchem.comklueber.com
Polyol esters like Pentaerythritol tetralaurate are known to be susceptible to hydrolysis, particularly in the presence of water. machinerylubrication.comademinsaec.com The reaction can be catalyzed by acidic or basic conditions. benchchem.com The degradation process can be autocatalytic, as the lauric acid produced during hydrolysis can lower the pH and further accelerate the reaction. purdue.edu However, the molecular structure of this compound, specifically its sterically hindered nature with four fatty acid chains attached to a central carbon, confers a degree of hydrolytic stability compared to less complex esters. klueber.comvbaseoil.com This structural hindrance can slow the rate of hydrolysis. cir-safety.org The speed of hydrolysis reactions generally increases with higher temperatures. klueber.compurdue.edu
During enzymatic hydrolysis studies, the release of acidic metabolites can be tracked by titration, revealing apparent pKa values. For this compound, two pKa values have been noted, which reflect its intermediate ester bond stability. benchchem.com
| Compound | Observed pKa Values | Reference |
|---|---|---|
| This compound | 5.01, 7.82 | benchchem.com |
| Pentaerythritol tetrapalmitate | 4.61, 6.95 | mdpi.comresearchgate.net |
| Pentaerythritol tetrastearate | 4.54, 6.38, 6.76, 7.76 | mdpi.comresearchgate.netbenchchem.com |
Biodegradation Pathways and Mechanisms
The biodegradation of this compound is expected to proceed in a stepwise manner, initiated by enzymatic hydrolysis. cir-safety.org This process is common for large ester molecules in biologically active environments like soil and water.
The primary mechanism involves the action of extracellular lipases and esterases produced by microorganisms. cir-safety.orgbenchchem.com These enzymes catalyze the hydrolytic cleavage of the ester bonds, sequentially removing the laurate chains from the pentaerythritol core. cir-safety.orgasm.org This initial breakdown results in the formation of pentaerythritol, lauric acid, and partially hydrolyzed intermediates such as pentaerythritol trilaurate, dilaurate, and monolaurate. cir-safety.org The rate of this enzymatic hydrolysis can be slower for tetraesters compared to simpler esters due to the steric hindrance around the ester linkages. cir-safety.org
Following the initial hydrolysis, the resulting products undergo further microbial degradation through separate metabolic pathways:
Lauric Acid Degradation: As a long-chain fatty acid, lauric acid is readily metabolized by many microorganisms. researchgate.net The primary pathway for its degradation is β-oxidation, where the fatty acid chain is cyclically shortened by two-carbon units, producing acetyl-CoA. nih.govfrontiersin.org The acetyl-CoA then enters the citric acid cycle (TCA cycle) to be completely mineralized to carbon dioxide and water, generating energy for the microbial cells. acs.org
Pentaerythritol Degradation: The degradation of the pentaerythritol core is also subject to microbial action. While specific pathways for pentaerythritol from this compound are not detailed, research on the analogous compound Pentaerythritol tetranitrate (PETN) shows that bacteria like Enterobacter cloacae can sequentially remove the functional groups from the pentaerythritol backbone. asm.orgethz.chepa.gov This suggests a similar pathway for this compound, where the core polyol is eventually broken down by microorganisms.
| Metabolite | Description | Formation Pathway |
|---|---|---|
| Pentaerythritol trilaurate | Intermediate | Initial hydrolysis of one ester bond |
| Pentaerythritol dilaurate | Intermediate | Hydrolysis of two ester bonds |
| Pentaerythritol monolaurate | Intermediate | Hydrolysis of three ester bonds |
| Lauric Acid | Final hydrolysis product | Cleavage of ester bonds |
| Pentaerythritol | Final hydrolysis product | Complete cleavage of all four ester bonds |
| Acetyl-CoA | Metabolite of Lauric Acid | β-oxidation of lauric acid |
| Carbon Dioxide (CO₂) | Final mineralization product | Tricarboxylic Acid (TCA) Cycle |
Assessment of Environmental Persistence and Mobility
The environmental persistence and mobility of this compound are dictated by its physicochemical properties, primarily its low water solubility and high lipophilicity.
Mobility: Due to its large molecular size and four long fatty acid chains, this compound has a very low solubility in water and a high octanol-water partition coefficient (Kow). europa.eu This leads to a strong tendency to adsorb to organic matter in soil and sediment. europa.euresearchgate.net The soil adsorption coefficient (Koc), which measures this tendency, is therefore expected to be high (log Koc > 4.5), indicating that the compound is not mobile in soil and will not readily leach into groundwater. epa.govchemsafetypro.com In aquatic systems, it is expected to partition from the water column to suspended solids and sediment, reducing its bioavailability in water. europa.eu This behavior is typical for high molecular weight esters. nih.govepa.gov
Persistence: While the compound is considered "readily biodegradable," its rate of degradation can be slow. europa.eu The low water solubility can be a rate-limiting factor for biodegradation, as microorganisms primarily act on dissolved substances. acs.org Furthermore, the steric hindrance of the molecule can slow the initial enzymatic hydrolysis step. cir-safety.org Despite a high theoretical potential to bioaccumulate based on its high log Kow, significant bioaccumulation in organisms is not expected. mst.dk This is because, once taken up, the substance is expected to be rapidly metabolized (biotransformed) by ubiquitous esterase enzymes, breaking it down into more polar and easily excretable components. europa.eu Therefore, its persistence in biota is considered low. In wastewater treatment plants, polyol esters are expected to be effectively removed through a combination of biodegradation and sorption to sludge. europa.eu
| Property | Expected Value/Characteristic | Implication for Environmental Fate |
|---|---|---|
| Molecular Weight | High (865.4 g/mol) benchchem.com | Low volatility, low water solubility |
| Water Solubility | Low / Negligible europa.euepa.gov | Low mobility in water, tendency to partition to solids |
| Octanol-Water Partition Coefficient (log Kow) | High europa.eu | High lipophilicity, strong sorption to organic matter, theoretical bioaccumulation potential |
| Soil Adsorption Coefficient (log Koc) | High (>4.5) epa.govchemsafetypro.com | Low mobility in soil, strong adsorption to soil and sediment |
| Vapor Pressure | Low epa.gov | Not expected to be significant in the atmosphere |
Modeling of Environmental Distribution and Transformation
Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment. researchgate.net For a substance like this compound, these models integrate its physicochemical properties with environmental parameters to estimate its distribution across air, water, soil, and sediment. cefic-lri.org
The modeling process typically begins with predicting key input parameters using Quantitative Structure-Property Relationship (QSPR) models, often found in software suites like the US EPA's EPI Suite™. epa.govnih.gov These tools estimate properties such as log Kow, water solubility, vapor pressure, and the soil adsorption coefficient (Koc) based on the chemical's molecular structure. epa.gov Biodegradation rates can also be estimated. nih.gov
These predicted properties are then used as inputs for multimedia environmental fate models. cefic-lri.org These models, based on mass-balance equations, simulate the partitioning and degradation of the chemical in different environmental compartments. up.pt Examples of such models include:
Multimedia Compartmental Models (MCMs): These models, like ChemCAN, divide the environment into well-mixed boxes (e.g., air, water, soil) and calculate the chemical's concentration at a steady state. researchgate.netcefic-lri.org They are useful for predicting the general distribution of a substance on a regional scale.
Spatial River/Watershed Models (SRWMs): These are more complex models that consider the specific hydrology and geography of a river or watershed to provide a more detailed, spatially-resolved prediction of a chemical's fate and transport in aquatic systems. cefic-lri.org
A challenge in modeling substances like commercial this compound is that they can be classified as UVCBs (Substances of Unknown or Variable Composition, Complex Reaction Products, or Biological Materials). acs.orgresearchgate.netcefic-lri.org Modeling UVCBs is complex because their constituents may have different properties, leading to fractionation in the environment. researchgate.net Fate-directed risk assessment frameworks may be used, which employ models to determine if the known constituents are representative of the risk of the entire substance, or if unidentified components could be a decisive factor. rsc.org
Future Research Directions and Emerging Trends
Addressing Gaps in Thermodynamic Data for Expanded Predictive Modeling
A significant challenge in optimizing the applications of Pentaerythritol (B129877) Tetralaurate and other polyol esters (POEs) is the scarcity of comprehensive thermodynamic data. vdu.lt New thermodynamic models are essential for accurately predicting the behavior of these fluids, particularly for their use as lubricants compatible with new refrigerants. vdu.lt While some experimental data on the density of various pentaerythritol esters are available, a broader dataset is required for robust model development. vdu.lt
Future research will need to focus on systematically measuring key thermophysical properties such as density, viscosity, isobaric heat capacity, speed of sound, and vapor pressure across a wide range of temperatures and pressures. nist.gov This experimental work is crucial for validating and refining predictive models. Molecular dynamics (MD) simulations have shown promise in calculating the density and viscosity of POE lubricants, but the accuracy of these simulations is highly dependent on the force fields used. nih.govresearchgate.netnist.gov Therefore, a concurrent effort is needed to develop and benchmark more accurate force fields specifically for polyol esters to ensure that computational predictions align closely with experimental results. researchgate.net Closing these data and modeling gaps will enable more precise engineering of systems that utilize Pentaerythritol Tetralaurate, enhancing efficiency and performance predictions.
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The conventional synthesis of pentaerythritol esters often involves catalysts and conditions that present challenges related to cost, efficiency, and environmental impact. google.com Current research is actively exploring novel synthetic pathways that are more efficient and sustainable. One promising approach is the development of self-catalyzed esterification processes conducted in the presence of a solvent like toluene, which allows for uniform distillation of reaction water at moderate temperatures, thereby reducing side reactions and increasing selectivity. finechem-mirea.rubohrium.com
Another avenue of innovation lies in the use of solid acid catalysts. For instance, silica (B1680970) gel-supported phosphotungstic acid has been used for the solvent-free synthesis of pentaerythritol laurate, demonstrating high esterification rates and the potential for catalyst reuse. Research into optimizing reaction conditions—such as temperature, molar ratios of reactants, and vacuum pressure—continues to yield higher purity products and greater efficiency. finechem-mirea.rufinechem-mirea.ru For example, specific methods have achieved esterification transformation efficiencies exceeding 99.5% with minimal residual hydroxyl value, significantly reducing the need for extensive purification. google.com These advancements aim to create more economical and environmentally friendly production methods for this compound and its analogues. bohrium.com
Below is a table comparing various synthetic approaches for pentaerythritol esters, highlighting the move towards more sustainable methods.
Table 1: Comparison of Synthetic Routes for Pentaerythritol Esters| Method | Catalyst | Key Conditions | Reported Yield/Efficiency | Advantages |
|---|---|---|---|---|
| Self-Catalysis | None (excess acid) | Toluene solvent, 100–110 °C | 95%–96% | Avoids catalyst removal, high purity. finechem-mirea.rubohrium.com |
| Acid Catalysis | Sulfuric Acid | 160–220 °C, vacuum | >99.5% | High conversion rate. google.com |
| Solid Acid Catalysis | H3PW12O40/SiO2 | 160-200 °C, solvent-free | ~85% | Catalyst is reusable, solvent-free process. |
| Tin-Based Catalysis | Stannous Oxide | - | >99.7% | High efficiency and product purity. google.com |
Exploration of Structure-Function Relationships for Tailored Applications
The performance of this compound as a lubricant is intrinsically linked to its molecular architecture. Understanding the relationship between its structure and functional properties is critical for designing next-generation lubricants tailored for specific applications. Molecular dynamics simulations are a key tool in this exploration, providing insights into how modifications to the ester's side chains affect properties like pour point and viscosity. researchgate.netbohrium.com
Studies have shown that the introduction of branched chains into the fatty acid component of a pentaerythritol ester can significantly lower its pour point compared to esters with straight chains of the same carbon number. researchgate.netbohrium.com The position of this branching also plays a crucial role. researchgate.net Furthermore, the degree of esterification—whether it is a mono-, di-, tri-, or tetra-ester—systematically influences lubrication properties such as viscosity, pour point, and flash point. The rheological and mechanical properties of materials blended with pentaerythritol esters are also heavily dependent on the ester's specific structure. nih.gov By continuing to investigate these structure-function relationships, researchers can rationally design analogues of this compound with precisely controlled characteristics to meet the demands of advanced industrial and automotive applications.
Integration with Advanced Nanomaterials for Hybrid Systems
A rapidly emerging trend in lubricant technology is the creation of hybrid systems by integrating advanced nanomaterials into base oils like this compound. These "nanolubricants" exhibit significantly enhanced tribological properties, including reduced friction and wear. mdpi.comhielscher.com A variety of nanoparticles, such as metal oxides (TiO2, SiO2, ZnO), graphene, and nanodiamonds, have been successfully dispersed into polyol ester oils to improve performance. mdpi.comfrontiersin.orgresearchgate.netacs.orgresearchgate.net
The lubrication mechanisms of these nano-additives are multifaceted and include effects described as micro-bearing, protective film formation, surface polishing, and repair. mdpi.commdpi.com For example, graphene's two-dimensional structure allows it to form a protective, low-friction layer on contact surfaces, while its high thermal conductivity aids in heat dissipation. frontiersin.orgmdpi.comlayeronematerials.comthegraphenecouncil.orgavadaingraphene.com Similarly, metal oxide nanoparticles can reduce the coefficient of friction and wear scar diameter even at very low concentrations. mdpi.com
Future research will focus on optimizing the type, size, concentration, and surface functionalization of nanoparticles to maximize their synergistic effects with this compound. mdpi.com Ensuring the long-term dispersion stability of these nanoparticles within the ester base oil remains a key challenge that needs to be addressed to unlock the full potential of these advanced hybrid lubricant systems. mdpi.com
Computational Design of this compound Analogues with Tunable Properties
The traditional, trial-and-error approach to developing new lubricants is time-consuming and expensive. acs.org Computational methods, particularly molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) modeling, are becoming indispensable tools for the rational design of novel this compound analogues with specific, tunable properties. mdpi.comnih.gov
MD simulations allow researchers to predict fundamental properties like density and viscosity and to understand the behavior of ester molecules at an atomistic level. nih.govacs.orgmdpi.com These simulations can effectively explore how changes in molecular structure, such as altering the length or branching of the fatty acid chains, influence macroscopic properties like the pour point. researchgate.netbohrium.com This predictive capability can guide synthetic efforts toward molecules with desired low-temperature fluidity or high-temperature stability. researchgate.net
QSPR models establish mathematical relationships between a molecule's structural descriptors and its physical or chemical properties. nih.govwikipedia.org This approach can accelerate the design process by screening virtual libraries of compounds to identify candidates with improved antioxidant or lubricating properties before they are synthesized. nih.govresearchgate.net The combination of molecular simulation and QSPR represents a powerful framework for designing the next generation of high-performance polyol ester lubricants. mdpi.com
Biotechnological Innovations for Selective Ester Production and Transformation
In the push for greener and more sustainable chemical manufacturing, biotechnological routes for producing specialty esters are gaining significant attention. nih.govresearchgate.netnih.govresearchgate.net Enzymatic synthesis, particularly using lipases, offers a promising alternative to traditional chemical catalysis for the production of this compound. vdu.ltresearchgate.netresearchgate.net Lipase-catalyzed esterification presents several advantages, including high selectivity and the ability to operate under mild reaction conditions, which minimizes the formation of undesirable by-products. researchgate.netnih.gov
Lipases can be used to catalyze esterification reactions in non-aqueous or low-water environments, reversing their natural hydrolytic function. researchgate.netmdpi.com This technology is being explored for the synthesis of a wide range of polyol esters. vdu.ltresearchgate.net While the industrial application for bulk chemicals is still under development, the use of enzymes for producing high-value specialty esters is an active area of research. nih.govresearchgate.net
Future work in this field will focus on improving the efficiency and stability of enzymatic catalysts, optimizing reactor design for continuous production, and expanding the substrate scope to include a wider range of bio-based fatty acids and polyols. researchgate.netresearcher.life These innovations could lead to more sustainable and selective manufacturing processes for this compound and other functional esters. nih.gov
Long-term Stability Studies and Antioxidant Strategies
While polyol esters like this compound are known for their good thermal and oxidative stability, they can still degrade under severe high-temperature conditions. mdpi.com This degradation leads to an increase in oil viscosity and the formation of harmful sludge, compromising lubricant performance. mdpi.com Consequently, a critical area of ongoing research is the development of effective antioxidant strategies to enhance the long-term stability of these esters.
Aromatic amines, such as N-phenyl-α-naphthylamine (PANA), are widely used as high-temperature antioxidants in polyol ester formulations. mdpi.com However, studies have shown that even with these additives, polymerization reactions between antioxidant molecules can occur at high temperatures, contributing to sludge generation. mdpi.com This indicates a need for a deeper understanding of these degradation mechanisms and the development of new antioxidant systems.
Future research will likely focus on several key areas:
Investigating Degradation Pathways: Detailed studies to elucidate the precise chemical mechanisms of both ester and antioxidant degradation under operational stress.
Developing Novel Antioxidants: Designing and synthesizing new antioxidant molecules with improved thermal stability and a lower propensity to form insoluble sludge.
Synergistic Antioxidant Blends: Exploring combinations of different types of antioxidants (e.g., aminic and phenolic) to leverage synergistic effects and provide comprehensive protection across a wider range of conditions.
Long-Term Aging Tests: Conducting extensive long-term stability studies that accurately simulate real-world conditions to validate the performance of new antioxidant strategies.
By addressing these challenges, the operational lifetime and reliability of lubricants based on this compound can be significantly extended.
Q & A
Basic: What experimental methods are recommended to optimize the esterification of pentaerythritol with lauric acid to synthesize pentaerythritol tetralaurate?
Methodological Answer:
Esterification can be optimized using single-factor and orthogonal experimental designs to evaluate variables such as catalyst type (e.g., p-toluenesulfonic acid), molar ratio of reactants, temperature, and reaction time. For example, orthogonal arrays (e.g., L9 Taguchi) can identify optimal conditions by analyzing the esterification rate and acid value of the product. Post-synthesis, deacidification steps (e.g., vacuum distillation) are critical to reduce acid values to acceptable levels (~3 mg KOH/g). This approach ensures high product purity and yield while minimizing energy consumption .
Basic: How can researchers confirm the structural integrity and purity of synthesized this compound?
Methodological Answer:
Key characterization techniques include:
- FT-IR Spectroscopy : To confirm ester bond formation (C=O stretch at ~1740 cm⁻¹ and C–O–C vibrations at ~1250 cm⁻¹).
- DSC/TGA : To assess thermal stability and decomposition profiles (e.g., onset degradation temperature >200°C).
- PXRD : To verify amorphous or crystalline phase formation, particularly if carriers (e.g., ERS) are integrated into the lattice.
- Mass Spectrometry : To identify molecular ion peaks ([M+H]⁺) and confirm the tetralaurate structure. These methods collectively validate synthesis success and purity .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store in airtight containers away from oxidizing agents, heat, and light. Use explosion-proof equipment in areas with dust formation risks .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization occurs .
- Spill Management : Avoid dry sweeping; use wet methods or HEPA vacuums to contain dust. Dispose of waste via licensed chemical destruction facilities .
Advanced: How can researchers address gaps in thermodynamic data (e.g., liquid-vapor phase equilibria) for this compound?
Methodological Answer:
Experimental studies using static or dynamic vapor-pressure measurements can quantify phase equilibria. Computational tools like UNIFAC group contribution models or COSMO-RS simulations may predict activity coefficients and enthalpies of evaporation. Collaborating with industrial databases to cross-reference analogous esters (e.g., C5-C10 pentaerythritol esters) can guide extrapolation for C12 derivatives like tetralaurate .
Advanced: What analytical strategies are effective in resolving contradictory data on this compound’s stability under varying environmental conditions?
Methodological Answer:
- Accelerated Aging Studies : Expose samples to controlled humidity, temperature, and UV light, then monitor degradation via LC-MS or HPLC to identify byproducts (e.g., lauric acid).
- Statistical Analysis : Apply ANOVA or Dunnett’s test to compare stability across batches and isolate variables (e.g., impurity levels) causing discrepancies .
- Nanoscale Thermal Analysis : Use AFM-based techniques to map localized decomposition thresholds, revealing morphological instability undetectable at macro scales .
Advanced: How can computational modeling predict the high-pressure behavior of this compound?
Methodological Answer:
Density Functional Theory (DFT) simulations can model molecular conformers and their stability under pressure. Pairing this with Raman spectroscopy under diamond-anvil cell conditions validates predicted phase transitions (e.g., crystal lattice compression). Such models help predict detonation velocities or compatibility with polymer matrices in energetic materials .
Advanced: What methodologies are suitable for analyzing environmental mobility and degradation pathways of this compound?
Methodological Answer:
- Soil Mobility Assays : Estimate the soil adsorption coefficient (Koc) using log Kow values and regression models (e.g., Koc ≈ 1.5 for pentaerythritol derivatives suggests high mobility) .
- Biodegradation Studies : Use OECD 301B tests to measure mineralization rates in aqueous systems. LC-MS/MS can track metabolite formation (e.g., glycerol derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
